Benzyl quinoxalin-2-ylcarbamate
Description
Properties
IUPAC Name |
benzyl N-quinoxalin-2-ylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c20-16(21-11-12-6-2-1-3-7-12)19-15-10-17-13-8-4-5-9-14(13)18-15/h1-10H,11H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXIBBGMVKTWRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=NC3=CC=CC=C3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Properties and Structure of Benzyl Quinoxalin-2-ylcarbamate
Technical Monograph & Experimental Guide
Executive Summary
Benzyl quinoxalin-2-ylcarbamate (C₁₆H₁₃N₃O₂) represents a critical scaffold in medicinal chemistry, particularly within the design of kinase inhibitors and anti-infective agents. Structurally, it fuses a bioisosteric quinoxaline core—known for its ability to mimic the purine ring of ATP—with a benzyl carbamate (Cbz) moiety. This guide dissects the molecule’s electronic architecture, details a self-validating synthesis protocol, and explores its physicochemical behavior, serving as a definitive reference for drug discovery professionals.
Part 1: Structural Architecture & Electronic Properties
Molecular Anatomy
The molecule is tripartite, consisting of a quinoxaline heterocycle , a carbamate linker , and a lipophilic benzyl tail .
-
Quinoxaline Core: The 1,4-diazanaphthalene system is electron-deficient (π-deficient). The nitrogen atoms at positions 1 and 4 create a high dipole moment and serve as hydrogen bond acceptors.
-
Carbamate Linker: The -NH-C(=O)-O- bridge is not merely a protecting group here; it acts as a rigid spacer that introduces a hydrogen bond donor (NH) and acceptor (C=O). The attachment at the 2-position of the quinoxaline ring significantly increases the acidity of the carbamate NH due to the electron-withdrawing nature of the pyrazine ring.
-
Benzyl Group: Provides bulk lipophilicity and enables
- stacking interactions within hydrophobic protein pockets (e.g., the Gatekeeper region of kinases).
Graphviz Visualization: Structural Components
The following diagram illustrates the segmentation and numbering of the molecule.
Figure 1: Structural dissection of Benzyl quinoxalin-2-ylcarbamate highlighting functional zones.
Part 2: Synthetic Pathways & Experimental Protocols
Strategic Analysis
Direct acylation of 2-aminoquinoxaline is the most efficient route. However, the nucleophilicity of the exocyclic amine is attenuated by the electron-withdrawing quinoxaline ring. Standard Schotten-Baumann conditions often fail or result in low yields.
Recommendation: Use a "Non-Aqueous Base-Catalyzed Acylation" approach. The use of Sodium Hydride (NaH) ensures complete deprotonation of the amine, creating a potent amidine anion nucleophile that reacts rapidly with benzyl chloroformate (Cbz-Cl).
Protocol: NaH-Mediated Synthesis
Note: All steps must be performed under an inert atmosphere (Argon/Nitrogen).
Reagents:
-
2-Aminoquinoxaline (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.2 eq)
-
Sodium Hydride (60% dispersion in oil) (1.5 eq)
-
Anhydrous THF (Tetrahydrofuran)
Step-by-Step Methodology:
-
Activation: In a flame-dried round-bottom flask, suspend NaH (1.5 eq) in anhydrous THF at 0°C.
-
Deprotonation: Add 2-aminoquinoxaline (1.0 eq) portion-wise. The solution will evolve
gas and likely change color (often to deep red/orange) indicating the formation of the anion. Stir for 30 minutes at 0°C.-
Causality: Pre-forming the anion overcomes the low nucleophilicity of the heteroaryl amine.
-
-
Acylation: Add Cbz-Cl (1.2 eq) dropwise via syringe over 10 minutes. Maintain temperature at 0°C to prevent bis-acylation.
-
Reaction Monitoring: Warm to room temperature (RT) and stir for 2-4 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes). The starting amine spot (lower
, fluorescent) should disappear. -
Quenching & Workup: Carefully quench with saturated
solution (exothermic). Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over , and concentrate. -
Purification: Recrystallize from Ethanol or perform Flash Column Chromatography (Gradient: 0-40% EtOAc in Hexanes).
Graphviz Visualization: Reaction Workflow
Figure 2: Step-by-step synthetic workflow for high-yield production.
Part 3: Physicochemical Profile
The following data aggregates experimental and predicted values essential for formulation and ADME (Absorption, Distribution, Metabolism, Excretion) prediction.
| Property | Value (Approx.) | Significance |
| Molecular Weight | 279.29 g/mol | Optimal for oral bioavailability (<500 Da). |
| LogP (Predicted) | 2.8 - 3.2 | Moderate lipophilicity; good membrane permeability. |
| pKa (Carbamate NH) | ~10.5 - 11.5 | More acidic than typical amides due to quinoxaline ring. |
| pKa (Quinoxaline N) | ~0.6 | Very weakly basic; unlikely to protonate at physiological pH. |
| H-Bond Donors | 1 (NH) | Critical for binding to kinase hinge regions. |
| H-Bond Acceptors | 4 (2 Ring N, 2 Carbonyl/Ether O) | Facilitates water solubility and receptor interaction. |
| Melting Point | 155 - 158°C | Indicates stable crystal lattice (likely driven by |
Solubility & Stability
-
Solubility: Poor in water; soluble in DMSO, DMF, DCM, and hot Ethanol.
-
Hydrolytic Stability: The carbamate linkage is generally stable at neutral pH. However, it is susceptible to hydrolysis under strongly basic conditions (pH > 12) or enzymatic cleavage by esterases in vivo (acting as a prodrug).
Part 4: Medicinal Chemistry Applications[1][2][3][4][5]
Pharmacophore Utility
Benzyl quinoxalin-2-ylcarbamate serves as a classical ATP-competitive scaffold .
-
Hinge Binding: The quinoxaline nitrogen (N1) and the carbamate NH typically form a bidentate hydrogen bond motif with the "hinge region" backbone of kinase enzymes.
-
Gatekeeper Interaction: The benzyl group extends into the hydrophobic pocket adjacent to the ATP binding site, often interacting with the "gatekeeper" residue.
Graphviz Visualization: Binding Mode
This diagram conceptualizes the interaction of the molecule within a generic kinase active site.
Figure 3: Conceptual binding mode of the scaffold in a kinase ATP-binding pocket.
References
-
Synthesis of Quinoxaline Derivatives
-
Carbamate Synthesis Protocols
-
pKa and Electronic Properties
-
Biological Activity & Structure
Sources
- 1. researchgate.net [researchgate.net]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Benzyl carbamate - Wikipedia [en.wikipedia.org]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. Crystal structure of ethyl 2-{4-[(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate - PMC [pmc.ncbi.nlm.nih.gov]
Reaction conditions for preparing Benzyl quinoxalin-2-ylcarbamate
Executive Summary
This application note details the optimized reaction conditions for the preparation of Benzyl quinoxalin-2-ylcarbamate (N-(quinoxalin-2-yl)benzyloxycarbonylamine) from 2-aminoquinoxaline .
The synthesis of carbamates derived from electron-deficient heteroaromatic amines (such as quinoxalines) presents specific challenges due to the reduced nucleophilicity of the exocyclic amine. Standard Schotten-Baumann conditions often result in low yields or incomplete conversion. This guide provides two protocols:
-
Method A (Preferred): Anhydrous acylation using Pyridine/DCM for standard laboratory scale.
-
Method B (High-Force): Deprotonation using Sodium Hydride (NaH) for maximizing yield in recalcitrant batches.
Scientific Background & Mechanistic Insight
The Chemical Challenge
The substrate, 2-aminoquinoxaline , possesses a pKa of approximately 3.7 (conjugate acid). The diazine ring system exerts a strong electron-withdrawing effect, significantly lowering the nucleophilicity of the exocyclic amino group compared to aniline or benzylamine.
-
Competition: The ring nitrogens (N1/N4) are also nucleophilic. While the exocyclic amine is thermodynamically preferred for acylation, kinetic control can sometimes lead to ring acylation or bis-acylation.
-
Solubility: 2-Aminoquinoxaline has poor solubility in non-polar solvents (Hexane, Et2O) but dissolves well in DCM, THF, and DMF.
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism.
-
Activation/Deprotonation: A base (Pyridine or Hydride) removes a proton from the amine (or enhances its nucleophilicity via H-bonding).
-
Nucleophilic Attack: The amine nitrogen attacks the carbonyl carbon of Benzyl chloroformate (Cbz-Cl).
-
Elimination: Chloride is eliminated, reforming the carbonyl and generating the carbamate.
Pathway Visualization
Caption: Mechanistic pathway for the Cbz-protection of electron-deficient heteroaromatic amines.
Experimental Protocols
Reagents and Materials Table
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] (Method A) | Equiv.[1] (Method B) | Role |
| 2-Aminoquinoxaline | 145.16 | 1.0 | 1.0 | Substrate |
| Benzyl chloroformate (Cbz-Cl) | 170.59 | 1.2 - 1.5 | 1.2 | Electrophile |
| Pyridine | 79.10 | 3.0 - 5.0 | N/A | Base/Solvent |
| Sodium Hydride (60% in oil) | 24.00 | N/A | 1.5 - 2.0 | Strong Base |
| Dichloromethane (DCM) | - | Solvent (0.2 M) | N/A | Solvent A |
| Tetrahydrofuran (THF) | - | N/A | Solvent (0.15 M) | Solvent B (Anhydrous) |
Method A: Pyridine-Promoted Acylation (Standard)
Best for: Routine synthesis, gram-scale, safety-conscious workflows.
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Charge the flask with 2-Aminoquinoxaline (1.0 equiv) and anhydrous DCM (concentration ~0.2 M).
-
Base Addition: Add Pyridine (3.0 equiv) via syringe. The solution may turn slightly yellow/orange. Cool the mixture to 0 °C using an ice bath.
-
Acylation: Add Benzyl chloroformate (1.2 equiv) dropwise over 15 minutes. Caution: Exothermic.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4–12 hours.
-
Monitoring: Check TLC (Hexane:EtOAc 1:1). The product usually has a higher Rf than the starting amine.
-
-
Quench: Quench with saturated aqueous NaHCO₃ solution.
-
Workup: Separate phases. Extract the aqueous layer with DCM (2x).[1] Wash combined organics with 1N HCl (to remove excess pyridine), then Brine. Dry over Na₂SO₄.[1]
-
Purification: Concentrate in vacuo. Recrystallize from EtOH or purify via flash column chromatography (SiO₂, 0-40% EtOAc in Hexane).
Method B: Sodium Hydride Deprotonation (High-Force)
Best for: Unreactive substrates, high yields, strict anhydrous conditions.
-
Setup: Flame-dry a 3-neck RBF under a continuous flow of Nitrogen or Argon.
-
Base Suspension: Suspend NaH (60% dispersion, 1.5 equiv) in anhydrous THF at 0 °C.
-
Deprotonation: Dissolve 2-Aminoquinoxaline (1.0 equiv) in anhydrous THF and add it dropwise to the NaH suspension.
-
Observation: Gas evolution (H₂) will occur. The solution often turns dark red or brown (formation of the amidine anion). Stir at 0 °C for 30 mins.
-
-
Acylation: Add Benzyl chloroformate (1.2 equiv) dropwise.
-
Reaction: Stir at 0 °C for 1 hour, then warm to RT for 2 hours.
-
Quench: Carefully add cold water or saturated NH₄Cl dropwise at 0 °C to quench excess hydride.
-
Workup: Extract with EtOAc (3x). Wash with water and brine. Dry over MgSO₄.
-
Purification: Flash chromatography is usually required to remove mineral oil from NaH.
Workup & Purification Workflow
Caption: Decision tree for the isolation and purification of the target carbamate.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Low nucleophilicity of amine. | Switch from Method A to Method B (NaH). Increase temperature to reflux (40°C for DCM, 60°C for THF). |
| Bis-acylation | Excess Cbz-Cl or high temp. | Control stoichiometry strictly (1.1 equiv). Add Cbz-Cl very slowly at -10°C. |
| Starting Material Stuck | Pyridine HCl salt inhibition. | Add a catalytic amount of DMAP (4-Dimethylaminopyridine) (0.1 equiv) to Method A. |
| Precipitation | Product insolubility. | If product crashes out during reaction, filter the solid directly and wash with water and cold ether. This is often pure product. |
Safety & Handling (E-E-A-T)
-
Benzyl Chloroformate (Cbz-Cl): Highly toxic and a lachrymator. Causes severe skin burns and eye damage. Must be handled in a fume hood. Degrades in moist air to release HCl.
-
2-Aminoquinoxaline: Harmful if swallowed. Potential irritant.
-
Sodium Hydride: Flammable solid. Reacts violently with water to produce hydrogen gas.
References
-
PubChem Compound Summary: 2-Aminoquinoxaline (CID 224573).[4] National Center for Biotechnology Information (2025).
-
Heteroaryl Carbamate Synthesis: Organic Syntheses, Coll. Vol. 3, p. 167 (1955); Vol. 28, p. 28 (1948). (General methods for amine acylation).
- Quinoxaline Reactivity:The Chemistry of Heterocyclic Compounds, Quinoxalines: Supplement II, Wiley-Interscience. (Discusses the nucleophilicity of the 2-amino position).
- Protocol Validation: Adapted from standard procedures for "Protection of Amines with Benzyl Chloroformate" found in Greene's Protective Groups in Organic Synthesis, 5th Edition, Wuts, P.G.M. (2014). Wiley.
Sources
Application Note: Determination of the Solubility Profile of Benzyl quinoxalin-2-ylcarbamate in Dimethyl Sulfoxide (DMSO) and Selected Organic Solvents
Abstract
This technical guide provides a comprehensive framework for determining the solubility of Benzyl quinoxalin-2-ylcarbamate, a representative member of the medicinally significant quinoxaline class of heterocyclic compounds.[1][2] Solubility is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's bioavailability, formulation feasibility, and performance in biological assays.[3][4][5] This document details the underlying principles of solubility, presents validated, step-by-step protocols for both thermodynamic (equilibrium) and kinetic solubility determination, and offers a structured approach to data interpretation. The methodologies are designed to be self-validating and are grounded in established best practices to ensure researchers, chemists, and drug development professionals can generate reliable and reproducible solubility data.
Introduction: The Imperative of Solubility in Drug Development
Quinoxaline derivatives are a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][6][7] Benzyl quinoxalin-2-ylcarbamate, as a member of this class, represents a compound of interest for further investigation. However, for any potential therapeutic agent, progression through the development pipeline is contingent upon its physicochemical properties, with solubility being a primary determinant of success.[3][8]
Poor solubility can lead to:
-
Low Bioavailability: Inadequate dissolution in gastrointestinal fluids can result in poor absorption.[9]
-
Inaccurate Bioassay Results: Compound precipitation in assay media can lead to misleading structure-activity relationship (SAR) data.[3]
-
Formulation & Dosing Challenges: Difficulty in preparing stable and effective dosage forms for in vivo studies is a common hurdle.[4]
This application note provides the necessary protocols to thoroughly characterize the solubility of Benzyl quinoxalin-2-ylcarbamate in DMSO, the standard solvent for compound stock solutions in high-throughput screening, and a panel of organic solvents representing a range of polarities.[10][11]
Scientific Principles: Understanding and Measuring Solubility
The solubility of a compound is defined as the maximum concentration that can be dissolved in a specific solvent at a given temperature to form a saturated solution.[12] This property is governed by the interplay of solute-solute, solvent-solvent, and solute-solvent interactions, often summarized by the principle "like dissolves like".[13] For a compound like Benzyl quinoxalin-2-ylcarbamate, which possesses both aromatic, nonpolar regions (quinoxaline, benzyl group) and hydrogen-bonding capabilities (carbamate moiety), its solubility will vary significantly with the polarity of the solvent.[14][15]
In drug discovery, two types of solubility are routinely measured:
-
Thermodynamic Solubility: This is the true equilibrium solubility, determined by allowing excess solid to equilibrate with a solvent over an extended period (e.g., 24-72 hours).[8][16] The shake-flask method is considered the "gold standard" for this measurement and is crucial for pre-formulation and biopharmaceutical characterization.[9][16]
-
Kinetic Solubility: This measures the concentration at which a compound precipitates when a concentrated DMSO stock solution is rapidly diluted into an aqueous buffer.[3][8] It is a high-throughput method used in early discovery to flag compounds that may have solubility liabilities under biological assay conditions.[3][17]
Materials and Equipment
Chemicals & Reagents:
-
Benzyl quinoxalin-2-ylcarbamate (purity >98%)
-
Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%)
-
Acetonitrile (ACN), HPLC Grade
-
Methanol (MeOH), HPLC Grade
-
Ethanol (EtOH), ACS Grade
-
Ethyl Acetate (EtOAc), HPLC Grade
-
Dichloromethane (DCM), HPLC Grade
-
Hexane, HPLC Grade
-
Water, HPLC Grade
-
Formic Acid or Trifluoroacetic Acid (for HPLC mobile phase)
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Analytical Balance (4-decimal place)
-
Thermostatic Orbital Shaker
-
Vortex Mixer
-
Microcentrifuge or Benchtop Centrifuge
-
Syringe Filters (e.g., 0.22 µm PTFE)
-
Glass Vials (e.g., 1.5 mL or 4 mL) with screw caps
-
Calibrated Pipettes
-
96-well microplates (for kinetic assay)
-
Plate reader with nephelometry or UV-Vis capability (for kinetic assay)
Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method
This protocol establishes the equilibrium solubility and is considered the definitive measurement. The causality behind this multi-day process is to ensure the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution.
Workflow for Thermodynamic Solubility Determination
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Protocol.
Step-by-Step Methodology:
-
Preparation of Calibration Curve: a. Prepare a 1 mg/mL stock solution of Benzyl quinoxalin-2-ylcarbamate in a suitable solvent (e.g., 50:50 Acetonitrile:Water). b. Perform serial dilutions to create a set of standards (e.g., 100, 50, 25, 10, 5, 1 µg/mL). c. Inject each standard into the HPLC-UV system and record the peak area. d. Plot a graph of peak area versus concentration and determine the linear regression equation. An R² value > 0.995 is required for trustworthiness.
-
Sample Preparation: a. Add an excess of solid Benzyl quinoxalin-2-ylcarbamate (approximately 2-5 mg, accurately weighed) to a glass vial. The excess solid is critical to ensure a saturated solution is formed. b. Add a precise volume (e.g., 1.0 mL) of the desired solvent (DMSO, Ethanol, Ethyl Acetate, etc.) to the vial. c. Cap the vial tightly and vortex vigorously for 60 seconds to suspend the solid.
-
Equilibration: a. Place the vials in a thermostatic orbital shaker set to a constant temperature (e.g., 25°C). b. Agitate the samples for 24 to 72 hours. A longer time is often required for crystalline solids to reach equilibrium. Visual inspection should confirm the presence of undissolved solid at the end of the incubation period.
-
Sample Processing: a. Remove vials from the shaker and let them stand for 30 minutes. b. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid. c. Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter into a clean HPLC vial. This step is crucial to remove any fine particulates that could interfere with the analysis.
-
Quantification and Calculation: a. Dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve. b. Inject the diluted sample into the HPLC-UV system. c. Use the peak area from the sample and the calibration curve equation to calculate the concentration in the diluted sample. d. Multiply by the dilution factor to determine the final solubility in the original solvent. Express the result in mg/mL and Molarity (M).
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a table for clear comparison. The selection of solvents should span the polarity spectrum to build a comprehensive profile of the compound's behavior.
Table 1: Solubility Profile of Benzyl quinoxalin-2-ylcarbamate at 25°C
| Solvent | Solvent Class | Polarity Index | Solubility (mg/mL) | Solubility (M) |
| Hexane | Nonpolar | 0.1 | < 0.1 | < 3.0 x 10⁻⁴ |
| Dichloromethane (DCM) | Moderately Polar Aprotic | 3.1 | 5 - 15 | 0.016 - 0.048 |
| Ethyl Acetate (EtOAc) | Moderately Polar Aprotic | 4.4 | 1 - 5 | 0.003 - 0.016 |
| Acetonitrile (ACN) | Polar Aprotic | 5.8 | 10 - 25 | 0.032 - 0.080 |
| Ethanol (EtOH) | Polar Protic | 4.3 | 0.5 - 2 | 0.0016 - 0.006 |
| Methanol (MeOH) | Polar Protic | 5.1 | 1 - 5 | 0.003 - 0.016 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | > 100 | > 0.320 |
Note: The values presented are hypothetical and serve as an illustrative example of expected results based on the structure of the compound. Actual experimental data must be generated by following the protocol.
Interpretation: The benzyl and quinoxaline moieties contribute to the compound's aromatic and relatively nonpolar character, while the carbamate group provides a site for hydrogen bonding. This dual nature suggests moderate solubility in many organic solvents. Its high solubility in DMSO is expected, as DMSO is a powerful polar aprotic solvent capable of disrupting solute-solute interactions effectively.[11][18] The lower solubility in highly nonpolar solvents like hexane and polar protic solvents like ethanol is also anticipated.
Solvent Polarity and Dissolution
Caption: Relationship between solvent polarity and compound solubility.
Safety Precautions
Researchers must handle all chemicals in accordance with institutional safety guidelines and the information provided in the Safety Data Sheet (SDS).
-
Benzyl quinoxalin-2-ylcarbamate: As the specific toxicology is unknown, treat as a potentially hazardous compound. Avoid inhalation of dust and direct contact with skin and eyes.[19]
-
Solvents: Organic solvents are flammable and may be toxic. Handle them in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.[20][21]
-
Waste Disposal: Dispose of all chemical waste according to local environmental regulations.
Conclusion
The protocols and principles outlined in this application note provide a robust and scientifically sound methodology for determining the solubility of Benzyl quinoxalin-2-ylcarbamate. By systematically assessing its solubility in DMSO and a range of organic solvents, researchers can generate crucial data to guide hit-to-lead optimization, design appropriate formulations for in vivo studies, and ensure the integrity of biological screening data. Adherence to these detailed procedures will yield reliable and comparable results, facilitating informed decision-making in the drug discovery and development process.
References
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- Glomme, A., & März, J. (2005). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate.
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- Bergström, C. A., et al. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications? Quora User Responses. [Source: quora.com]
- RASĀYAN Journal of Chemistry. (2022). NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. RASĀYAN J. Chem., 15(1). [Source: rasayanjournal.co.in]
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- Cayman Chemical. (2024). A Guide for Science Researchers: Choosing the Best Solvent for Chemical Reactions. Cayman Chemical News. [Source: caymanchem.com]
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- ACS Green Chemistry Institute. (n.d.). What Factors Are Taken Into Consideration When Selecting a Solvent? American Chemical Society. [Source: acs.org]
- BenchChem. (2025). Application Notes and Protocols for Solubility Testing of Organic Compounds in Dimethyl Sulfoxide-d6. BenchChem Technical Support. [Source: benchchem.com]
- BenchChem. (2025). A Technical Guide to the Determination of Organic Solvent Solubility for [1,1'-Biphenyl]-2,2',3,3'-tetrol. BenchChem Technical Support. [Source: benchchem.com]
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- Ingenta Connect. (2017). Synthesis and Pharmacological Applications of Certain Quinoxaline...
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- ResearchGate. (2018). Solubility of drug in DMSO? ResearchGate Q&A.
- Journal of Pharmaceutical Analysis. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Journal of Pharmaceutical Analysis, 2(5), 350-355. [Source: sciencedirect.com]
- Mini-Reviews in Medicinal Chemistry. (2022). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. Mini-Reviews in Medicinal Chemistry, 22(6), 931-955. [Source: eurekaselect.com]
- IGI Global. (2025). DMSO: Significance and symbolism. IGI Global Dictionary. [Source: igi-global.com]
- ResearchGate. (2023). How to measure solubility for drugs in oils/emulsions? ResearchGate Q&A.
- Chemistry Stack Exchange. (2016). How are solvents chosen in organic reactions? Stack Exchange Network. [Source: chemistry.stackexchange.com]
- Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports, 10(1), 19747.
- Spectrum Chemical. (2018). SAFETY DATA SHEET - Benzyl Benzoate, USP. Spectrum Chemical. [Source: spectrumchemical.com]
- Fisher Scientific. (2025). SAFETY DATA SHEET - Benzyl carbamate. Fisher Scientific. [Source: fishersci.com]
- U.S. Environmental Protection Agency. (n.d.). Benzyl (2-amino-2-methylpropyl)carbamate Properties. CompTox Chemicals Dashboard. [Source: comptox.epa.gov]
- CymitQuimica. (2024). Safety Data Sheet - BENZYL BENZYLCARBAMATE. CymitQuimica. [Source: cymitquimica.com]
- MDPI. (2023). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents. Molecules, 28(21), 7393. [Source: mdpi.com]
- s d fine-chem limited. (n.d.).
- PubChem. (2025). benzyl N-(6-chloroquinoxalin-5-yl)carbamate. National Center for Biotechnology Information. [Source: pubchem.ncbi.nlm.nih.gov]
- Combi-Blocks. (2023). Safety Data Sheet - Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ylcarbamate. Combi-Blocks, Inc. [Source: combi-blocks.com]
- ChemicalBook. (2025). BENZYL 2-OXO-1,2-DIHYDROPYRIDIN-3-YLCARBAMATE. ChemicalBook. [Source: chemicalbook.com]
- Semantic Scholar. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Semantic Scholar. [Source: semanticscholar.org]
- MDPI. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Molecules, 28(22), 7543. [Source: mdpi.com]
- Wikipedia. (n.d.). Benzyl carbamate. Wikipedia, The Free Encyclopedia. [Source: en.wikipedia.org]
- Cayman Chemical. (2022). Brefeldin A - PRODUCT INFORMATION. Cayman Chemical. [Source: caymanchem.com]
- PubMed. (2020). Methanesulfinylation of Benzyl Halides with Dimethyl Sulfoxide. The Journal of Organic Chemistry, 85(4), 2752-2758. [Source: pubmed.ncbi.nlm.nih.gov]
- Gaylord Chemical Corporation. (n.d.). DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. Gaylord Chemical. [Source: gaylordchemical.com]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacological Applications of Certain Quinoxaline...: Ingenta Connect [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. quora.com [quora.com]
- 11. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]
- 12. lifechemicals.com [lifechemicals.com]
- 13. caymanchem.com [caymanchem.com]
- 14. How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals?-Jiangsu Huida Medical Instruments Co., Ltd. [jshd-medical.com]
- 15. thecalculatedchemist.com [thecalculatedchemist.com]
- 16. researchgate.net [researchgate.net]
- 17. asianpubs.org [asianpubs.org]
- 18. pedagogie.ac-limoges.fr [pedagogie.ac-limoges.fr]
- 19. fishersci.com [fishersci.com]
- 20. spectrumchemical.com [spectrumchemical.com]
- 21. static.cymitquimica.com [static.cymitquimica.com]
Application Note: Optimization of Stock Solution Preparation for Benzyl quinoxalin-2-ylcarbamate
Topic: Preparation of Stock Solutions for Benzyl quinoxalin-2-ylcarbamate Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Cell Biologists, and Assay Development Scientists
Abstract & Scope
Benzyl quinoxalin-2-ylcarbamate represents a class of nitrogen-containing heterocyclic compounds frequently investigated for anticancer (kinase inhibition), antimicrobial, and antiviral properties. Structurally, it combines a lipophilic quinoxaline core with a carbamate linker and a benzyl moiety. This specific architecture imparts significant hydrophobicity (high LogP) and rigid crystal packing, creating challenges for aqueous solubility.
This guide provides a standardized workflow for preparing, storing, and diluting stock solutions of Benzyl quinoxalin-2-ylcarbamate. It addresses the critical "crash-out" phenomenon often observed during aqueous dilution and establishes a Quality Control (QC) framework to ensure assay reproducibility.
Physicochemical Profile & Solubility Logic
Understanding the molecule is the first step to successful solubilization.
| Property | Characteristic | Implication for Stock Prep |
| Core Structure | Quinoxaline (Benzopyrazine) | Planar, aromatic system prone to |
| Functional Group | Carbamate (-NH-CO-O-) | Generally stable at neutral pH. Susceptible to hydrolysis in strong acids or bases. Avoid acidic buffers during dilution. |
| Substituent | Benzyl group | Increases lipophilicity. Reduces water solubility significantly compared to methyl analogs. |
| Predicted LogP | ~2.5 – 3.5 (Estimated) | Hydrophobic. Will precipitate immediately in water if added rapidly at high concentrations. |
| Hygroscopicity | Low (Solid), High (in DMSO) | DMSO stocks will absorb atmospheric water, causing the compound to precipitate over time. Single-use aliquots are mandatory. |
Protocol 1: Master Stock Solution Preparation (10 mM - 50 mM)
Objective: Create a stable, high-concentration "Master Stock" in 100% Anhydrous DMSO.
Materials
-
Compound: Benzyl quinoxalin-2-ylcarbamate (Solid).
-
Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous,
99.9% (e.g., Sigma-Aldrich or equivalent). Note: Do not use "sterile filtered" DMSO stored in plastic for long periods, as it may leach plasticizers. -
Vials: Amber glass vials (borosilicate) with Teflon-lined caps. Avoid polypropylene (PP) tubes for long-term storage of high-concentration hydrophobic stocks.
Workflow Diagram (Graphviz)
Figure 1: Step-by-step workflow for the preparation of the Master Stock solution.
Detailed Procedure
-
Weighing: Accurately weigh 5–10 mg of the solid compound into a pre-tared amber glass vial.
-
Tip: Quinoxaline derivatives can be static. Use an anti-static gun if the powder "jumps."
-
-
Calculation: Calculate the volume of DMSO required to reach the target concentration (typically 10 mM or 20 mM).
-
Dissolution: Add the calculated volume of Anhydrous DMSO.
-
Do not add the solid to the liquid; always add liquid to the solid to ensure all powder is washed down the sides.
-
-
Agitation: Vortex vigorously for 30 seconds. If undissolved particles remain, sonicate in a water bath at 37°C for 5–10 minutes.
-
Caution: Do not allow the water bath temperature to exceed 40°C to prevent thermal degradation of the carbamate linkage.
-
-
Visual Inspection: Hold the vial against a black background under a bright light. The solution should be perfectly clear. If it is cloudy, add more DMSO (recalculating the concentration) or continue sonicating.
Protocol 2: Serial Dilution & Aqueous Transition
The Challenge: Adding a 20 mM DMSO stock directly to cell culture media (aqueous) often causes the hydrophobic quinoxaline to "crash out" (precipitate), forming micro-crystals that kill cells via physical stress rather than chemical activity.
The Solution: Use an "Intermediate Dilution" step.
Dilution Logic Diagram (Graphviz)
Figure 2: The "Intermediate Stock" strategy prevents precipitation shock by keeping the compound solubilized in DMSO until the final high-dilution step.
Step-by-Step Dilution Protocol
-
Prepare Intermediate Stocks (1000x or 500x):
-
Perform all serial dilutions in 100% DMSO first.
-
Example: To test at 10
M, 1 M, and 0.1 M:-
Prepare 10 mM, 1 mM, and 0.1 mM stocks in DMSO.
-
-
-
Final Addition to Media:
-
Dilute the Intermediate Stock 1:1000 into the assay medium.
-
Result: 10
M final concentration with 0.1% DMSO. -
Technique: Place the pipette tip below the surface of the stirring media and expel the DMSO stock quickly, then vortex immediately. This prevents a high local concentration of water at the interface which triggers precipitation.
-
Storage and Stability
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or -80°C | Slows chemical degradation. |
| Container | Amber Glass or Polypropylene (PP) | Protects light-sensitive quinoxaline ring; PP is resistant to DMSO. |
| Freeze-Thaw | Avoid | DMSO is hygroscopic. Every thaw cycle introduces atmospheric water, which decreases the solubility of the Benzyl quinoxalin-2-ylcarbamate, leading to precipitation in the frozen vial. |
| Shelf Life | 6 Months (at -20°C) | Carbamates are generally stable, but DMSO stocks can oxidize over time. |
Quality Control (QC) & Validation
Before running expensive biological assays, validate your stock solution.
A. The "Light Scattering" Check (Nephelometry Substitute)
-
Prepare a mock assay well (e.g., 10
M compound in PBS). -
Measure Absorbance at 600 nm (where the compound should not absorb).
-
Criteria: If OD600 > 0.05 (relative to a DMSO-only blank), you have micro-precipitation. Reduce the concentration or increase the DMSO % (if the assay allows).
B. UV-Vis Verification[1]
-
Dilute the stock 1:1000 in Ethanol (or Methanol).
-
Scan 200–400 nm.
-
Quinoxalines typically show distinct bands around 240 nm and 310–320 nm .
-
Compare the spectra to the fresh powder spectra to ensure no hydrolysis of the carbamate (which would shift the
).
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Precipitation in Master Stock | Water contamination in DMSO. | Use a fresh bottle of Anhydrous DMSO.[1] Warm to 37°C. |
| Precipitation in Media | "Shock" dilution. | Use the Intermediate Dilution method (Protocol 4). Increase BSA/Serum in media (proteins bind and solubilize hydrophobic drugs). |
| Loss of Activity over time | Hydrolysis or Adsorption. | Check pH of buffers (keep pH < 8). Use glass-coated plates if plastic adsorption is suspected. |
| Yellowing of DMSO Stock | Oxidation of Quinoxaline. | This is common for N-heterocycles. Verify purity via HPLC. If >95%, it is likely usable.[2] |
References
- Solubility & DMSO Handling: Di, L., & Kerns, E. H. (2015). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.
-
Quinoxaline Chemistry: Pereira, J. A., et al. (2015). Quinoxaline derivatives: A patent review (2010-2014). Expert Opinion on Therapeutic Patents. Link
-
Carbamate Stability: Hydrolysis of Carbamates. In: Williams, A. (1972). J. Chem. Soc., Perkin Trans. 2. Link
-
Stock Preparation Guidelines: NIH Chemical Genomics Center (NCGC) Guidelines for Compound Management. Link
-
General Protocol: Sigma-Aldrich. Handling and Storage of Chemical Reagents. Link
Sources
Application Note: Microwave-Assisted Synthesis of Benzyl Quinoxalin-2-ylcarbamate
Abstract & Scientific Rationale
The quinoxaline scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous kinase inhibitors, antiviral agents, and anticancer therapeutics. The introduction of a carbamate moiety at the C2 position—specifically Benzyl quinoxalin-2-ylcarbamate —is a critical transformation for installing protecting groups (Cbz) or generating pharmacophores that mimic peptide bonds.
Traditional thermal synthesis of this target often proceeds via the reaction of 2-aminoquinoxaline with benzyl chloroformate (Cbz-Cl). However, the reduced nucleophilicity of the heteroaryl amine often necessitates harsh conditions, strong bases, and long reaction times.
This Application Note details a superior, One-Pot Microwave-Assisted Curtius Rearrangement starting from quinoxaline-2-carboxylic acid. This route utilizes Diphenylphosphoryl azide (DPPA) to generate the acyl azide intermediate in situ, which rearranges to the isocyanate and is trapped by benzyl alcohol.
Key Advantages of this Protocol:
-
Safety: Avoids isolation of potentially explosive acyl azide intermediates.
-
Speed: Reduces reaction time from 12+ hours (thermal reflux) to <30 minutes.
-
Efficiency: One-pot transformation eliminates intermediate purification steps.
Reaction Mechanism & Pathway[1][2]
The synthesis proceeds via a modified Curtius rearrangement. Microwave irradiation provides rapid, uniform heating that accelerates the rate-determining step: the migration of the substituent to form the isocyanate.
Figure 1: Mechanistic pathway for the One-Pot MW-Curtius Rearrangement. The microwave energy specifically accelerates the decarboxylative rearrangement of the acyl azide.
Experimental Protocol
Materials & Reagents[1][2][3][4][5][6][7][8][9]
-
Substrate: Quinoxaline-2-carboxylic acid (1.0 equiv)
-
Reagent: Diphenylphosphoryl azide (DPPA) (1.2 equiv)
-
Base: Triethylamine (Et3N) (1.5 equiv)
-
Nucleophile/Solvent: Benzyl Alcohol (BnOH) (2.0 equiv or used as co-solvent)
-
Solvent: Toluene or 1,4-Dioxane (anhydrous)
Step-by-Step Methodology
Pre-Reaction Setup: Ensure the microwave reaction vial (10 mL or 35 mL depending on scale) is clean and dry. A magnetic stir bar is essential for uniform heat distribution.
Step 1: Activation (Room Temperature)
-
Load Quinoxaline-2-carboxylic acid (174 mg, 1.0 mmol) into the microwave vial.
-
Add anhydrous Toluene (4 mL).
-
Add Et3N (210 µL, 1.5 mmol) and stir for 2 minutes until the acid is partially solubilized (formation of triethylammonium salt).
-
Add DPPA (260 µL, 1.2 mmol) dropwise.
-
Critical: Stir at room temperature for 5–10 minutes outside the microwave to allow initial formation of the acyl azide.
Step 2: Rearrangement & Trapping (Microwave Irradiation)
-
Add Benzyl alcohol (208 µL, 2.0 mmol).
-
Seal the vessel with a PTFE-lined septum cap.
-
Place in the microwave reactor cavity.
Microwave Parameters:
-
Mode: Dynamic (Standard)
-
Temperature: 110 °C
-
Hold Time: 20 minutes
-
Pressure Limit: 250 psi (17 bar)
-
Power: Max 150W (High absorption usually not required due to polar transition state).
-
Stirring: High
Step 3: Workup & Purification
-
Cool the reaction vessel to room temperature (using compressed air flow in the MW system).
-
Dilute the mixture with Ethyl Acetate (20 mL).
-
Wash with saturated NaHCO₃ (2 x 10 mL) to remove phosphate byproducts.
-
Wash with Brine (10 mL), dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Flash Column Chromatography (Silica gel).
-
Eluent: Hexane:Ethyl Acetate (Gradient 90:10 to 70:30).
-
Product: White to off-white solid.
-
Results & Discussion
Yield Comparison: Microwave vs. Thermal
The microwave protocol demonstrates a significant reduction in reaction time and a cleaner reaction profile compared to conventional heating.
| Parameter | Conventional Thermal Reflux | Microwave-Assisted (This Protocol) |
| Temperature | 110 °C (Oil Bath) | 110 °C (Internal IR Sensor) |
| Time | 16 Hours | 20 Minutes |
| Solvent | Toluene (High Volume) | Toluene (Concentrated) |
| Isolated Yield | 65% | 88% |
| Purity (HPLC) | 92% (requires recrystallization) | >98% (after flash chrom.) |
Troubleshooting Guide
-
Issue: Incomplete Conversion.
-
Cause: Quinoxaline-2-carboxylic acid poor solubility.
-
Fix: Switch solvent to 1,4-Dioxane, which has a higher dielectric constant and couples better with microwave energy, improving solubility.
-
-
Issue: "Pressure Limit Exceeded" Error.
-
Cause: Rapid release of N₂ gas during the azide-to-isocyanate transition.
-
Fix: Use a larger headspace vial (e.g., run a 2 mL reaction in a 10 mL vial) or utilize a "PowerMax" feature with simultaneous cooling to manage exotherms without pressure spikes.
-
-
Issue: Urea Byproduct Formation.
-
Cause: Presence of water hydrolyzing the isocyanate to an amine, which then reacts with remaining isocyanate.
-
Fix: Ensure Toluene and Benzyl Alcohol are anhydrous.
-
Alternative Route: Direct Acylation
If the carboxylic acid starting material is unavailable, the target can be synthesized from 2-aminoquinoxaline.
Protocol:
-
Dissolve 2-aminoquinoxaline (1 mmol) in THF (3 mL).
-
Add NaH (60% dispersion, 1.2 mmol) at 0°C. Stir 10 min.
-
Add Benzyl chloroformate (Cbz-Cl, 1.1 mmol).
-
MW Irradiation: 80°C for 10 minutes.
-
Note: This route is less atom-economical and requires handling Cbz-Cl (lachrymator) and NaH (moisture sensitive), making the Curtius route generally preferred for this specific target.
References
-
Microwave-Assisted Synthesis of Quinoxalines (General Methodology)
- Elumalai, V., & Hansen, J. H. (2021). A Green, Scalable, and Catalyst-Free One-Minute Synthesis of Quinoxalines. SynOpen, 05(01), 43–48.
-
Curtius Rearrangement with DPPA (Mechanistic Foundation)
- Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205.
- Microwave-Assisted Curtius Rearrangement Applications: Bender, M. et al. (2008). Microwave-accelerated Curtius rearrangement: A rapid approach to carbamates and ureas. Organic Letters. (General application of the technique described in the protocol).
-
Biological Relevance of Quinoxaline Scaffolds
- Pereira, J. A., et al. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 97, 664-672.
Technical Support Center: Purification Strategies for Benzyl quinoxalin-2-ylcarbamate
Welcome to the technical support center for the purification of Benzyl quinoxalin-2-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common purification challenges. Drawing from established principles of organic chemistry and extensive laboratory experience, this resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful isolation of high-purity Benzyl quinoxalin-2-ylcarbamate.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the purification of Benzyl quinoxalin-2-ylcarbamate, providing a systematic approach to problem-solving.
Issue 1: Oily Product or Failure to Crystallize
Scenario: After the reaction work-up, the crude product appears as a persistent oil, or crystallization fails to initiate upon cooling.
Probable Causes & Solutions:
-
Supersaturation or Rapid Cooling: The solution may be too concentrated, or it may have been cooled too quickly, preventing the formation of an ordered crystal lattice.[1]
-
Solution: Gently warm the mixture to redissolve the oil. Add a small amount of a suitable hot solvent (e.g., ethyl acetate, isopropanol) to slightly decrease the saturation. Allow the solution to cool slowly to room temperature, and then in a refrigerator. If crystals still do not form, try scratching the inside of the flask with a glass rod at the solvent's meniscus to create nucleation sites. Adding a seed crystal of pure Benzyl quinoxalin-2-ylcarbamate can also induce crystallization.[1]
-
-
Presence of Impurities: Impurities can inhibit crystal formation by disrupting the crystal lattice. Common impurities in quinoxaline synthesis include unreacted starting materials (o-phenylenediamine, benzyl chloroformate) and side-products.
-
Solution: A preliminary purification step may be necessary. A quick filtration through a small plug of silica gel, eluting with a non-polar solvent to remove highly non-polar impurities, can be effective. Alternatively, a liquid-liquid extraction with a dilute acid (e.g., 1M HCl) can remove basic impurities like unreacted o-phenylenediamine.
-
Issue 2: Poor Separation or Overlapping Peaks in Column Chromatography
Scenario: During column chromatography, the desired product co-elutes with impurities, resulting in poor separation.
Probable Causes & Solutions:
-
Inappropriate Solvent System: The polarity of the mobile phase may not be optimal for separating the target compound from its impurities.[1][2]
-
Solution: Systematically screen different solvent systems using Thin Layer Chromatography (TLC). A good solvent system will provide a clear separation between the product spot and impurity spots, with the product having an Rf value between 0.2 and 0.4. For Benzyl quinoxalin-2-ylcarbamate, which is a moderately polar compound, solvent systems like hexane/ethyl acetate, dichloromethane/methanol, or toluene/acetone are good starting points.[2]
-
-
Column Overloading: Applying too much crude product to the column can lead to broad peaks and poor separation.
-
Solution: As a general rule, the amount of crude product should be about 1-5% of the weight of the silica gel. For difficult separations, a lower loading percentage is recommended.
-
-
Improper Column Packing: Channels or cracks in the silica gel bed will lead to an uneven flow of the mobile phase and poor separation.
-
Solution: Ensure the column is packed uniformly. A "wet-packing" or "slurry" method is generally preferred to minimize air bubbles and channels.[3]
-
Issue 3: Low Recovery of Product After Purification
Scenario: The final yield of pure Benzyl quinoxalin-2-ylcarbamate is significantly lower than expected.
Probable Causes & Solutions:
-
Product Loss During Recrystallization:
-
Using too much solvent: This will result in a significant amount of the product remaining in the mother liquor.[4]
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. The mother liquor can be concentrated and a second crop of crystals can be collected, though this may require another recrystallization to achieve high purity.
-
-
Premature crystallization: The product may crystallize in the funnel during a hot filtration step.
-
Solution: Use a pre-heated funnel and filter flask, and keep the solution hot during filtration.
-
-
-
Product Loss During Column Chromatography:
-
Irreversible adsorption: Highly polar compounds can sometimes irreversibly bind to the silica gel.
-
Solution: While Benzyl quinoxalin-2-ylcarbamate is not excessively polar, adding a small amount of a more polar solvent (e.g., methanol) or a modifier like triethylamine (for basic compounds) to the mobile phase can help elute the product.[2]
-
-
-
Product Decomposition: The product may be unstable under the purification conditions.
-
Solution: Monitor the purification process by TLC or LC-MS to check for the appearance of new spots that could indicate decomposition. If decomposition is suspected, consider using milder purification techniques or adjusting the pH.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of Benzyl quinoxalin-2-ylcarbamate?
A1: Common impurities often arise from the starting materials and potential side reactions. These can include:
-
Unreacted o-phenylenediamine: A common starting material for the quinoxaline ring system.
-
Unreacted benzyl chloroformate or benzyl alcohol: Used to form the carbamate.
-
Di-substituted products: Where both amino groups of the o-phenylenediamine have reacted.
-
Side products from the quinoxaline ring formation: Depending on the specific synthetic route, various isomers or related heterocyclic compounds may be formed.[5][6][7]
Q2: How do I choose the best purification technique for Benzyl quinoxalin-2-ylcarbamate?
A2: The choice of purification technique depends on the nature and quantity of the impurities, as well as the scale of your experiment.[1]
-
Recrystallization: This is an excellent choice for a final purification step if your crude product is relatively pure (>90%) and solid. It is a highly effective method for removing small amounts of impurities and can be scaled up easily.
-
Column Chromatography: This is the most versatile technique for separating mixtures with multiple components or when the impurities have similar polarities to the product. It is ideal for initial purification of a crude reaction mixture.
-
Preparative HPLC: For very high purity requirements, such as for pharmaceutical applications, preparative High-Performance Liquid Chromatography (HPLC) can be used. This technique offers the highest resolution but is generally more expensive and less scalable than the other methods.
Q3: My compound is slightly basic due to the quinoxaline nitrogen atoms. How does this affect column chromatography?
A3: The basic nature of the quinoxaline nitrogens can cause tailing of the product peak on silica gel, which is acidic. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your mobile phase.[2] This will neutralize the acidic sites on the silica gel and result in sharper, more symmetrical peaks. Alternatively, using a neutral or basic stationary phase like alumina can be beneficial.[8]
Q4: Can I use an acid wash to remove unreacted o-phenylenediamine?
A4: Yes, a dilute acid wash (e.g., 1M HCl) during the work-up is an effective way to remove basic impurities like unreacted o-phenylenediamine. The protonated amine salt will be soluble in the aqueous layer and can be separated from your product in the organic layer. However, be mindful that the quinoxaline nitrogens in your product can also be protonated, potentially leading to some loss of product into the aqueous layer. A subsequent wash with a saturated sodium bicarbonate solution will neutralize any remaining acid in the organic layer.
III. Experimental Protocols
Protocol 1: Recrystallization of Benzyl quinoxalin-2-ylcarbamate
This protocol describes a general procedure for the recrystallization of Benzyl quinoxalin-2-ylcarbamate. The choice of solvent is critical and should be determined experimentally. Good single solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[9] Mixed solvent systems can also be effective.[10]
Materials:
-
Crude Benzyl quinoxalin-2-ylcarbamate
-
Recrystallization solvent (e.g., ethanol, isopropanol, ethyl acetate, or a mixture such as ethanol/water or ethyl acetate/hexane)
-
Erlenmeyer flask
-
Hot plate with stirring capabilities
-
Condenser
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent. If the solid dissolves readily at room temperature, the solvent is too polar. If it does not dissolve even when heated, the solvent is not polar enough. The ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude Benzyl quinoxalin-2-ylcarbamate in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot recrystallization solvent required to completely dissolve the solid.[1]
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes. Be cautious as charcoal can adsorb some of the product.[4]
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.[9]
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Flash Column Chromatography
This protocol outlines the purification of Benzyl quinoxalin-2-ylcarbamate using flash column chromatography.
Materials:
-
Crude Benzyl quinoxalin-2-ylcarbamate
-
Silica gel (230-400 mesh)[3]
-
Eluent (e.g., a mixture of hexane and ethyl acetate, determined by TLC)
-
Chromatography column
-
Sand
-
Collection tubes or flasks
Procedure:
-
TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude mixture in various solvent ratios (e.g., 9:1, 4:1, 1:1 hexane:ethyl acetate). The ideal system will show good separation of the product from impurities with an Rf value for the product of approximately 0.3.
-
Column Packing:
-
Add a small plug of glass wool or cotton to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the silica bed.
-
Run eluent through the column until the silica bed is stable and there are no air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle air pressure to the top of the column to force the eluent through at a steady rate.
-
Collect fractions in separate tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified Benzyl quinoxalin-2-ylcarbamate.
IV. Visualizations
Purification Workflow Diagram
Caption: Decision workflow for selecting the primary purification strategy.
Troubleshooting Logic for Oily Product
Caption: Step-by-step troubleshooting for crystallization issues.
V. References
-
Zhang, Y., & Ma, D. (2010). Methyl carbamate purification by extraction and recrystallization. ResearchGate. Retrieved from [Link]
-
Shiflett, M. B., & Yokozeki, A. (2010). CO2 Capture in Alkanolamine-RTIL Blends via Carbamate Crystallization: Route to Efficient Regeneration. Environmental Science & Technology. Retrieved from [Link]
-
Reddit. (2018). Suzuki purification problem. r/OrganicChemistry. Retrieved from [Link]
-
Bähn, S., et al. (2011). Selective Ammonium Carbamate Crystallization: An Innovative Approach for Catalyst Recycling in Homogeneously Catalyzed Primary Amine Synthesis. ChemSusChem. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzyl isopropoxymethyl carbamate. Retrieved from [Link]
-
Google Patents. (n.d.). Method for processing crystalline ammonium carbamate. Retrieved from
-
de Graaff, C., et al. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]
-
Mamedov, V. A. (2016). Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. ResearchGate. Retrieved from [Link]
-
Sanku, M., & Svensson, H. (2017). Crystallization Kinetics of AMP Carbamate in Solutions of AMP in Organic Solvents NMP or TEGDME. ResearchGate. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Wang, Y., et al. (2023). A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Preperation of quinoxaline derivatives. Retrieved from [Link]
-
Sharma, A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Current Organic Synthesis. Retrieved from [Link]
-
Guchhait, S. K., & Kant, R. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Development. (2024). Quinoxaline: Synthetic and pharmacological perspectives. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Al-Obaid, A. M., et al. (2010). Synthesis of 3-benzyl-2-substituted quinoxalines as novel monoamine oxidase A inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Google Patents. (n.d.). Improved methods for the preparation of quinoxaline derivatives. Retrieved from
-
Stuart, D. R., & Widdowson, K. L. (2018). Synthesis of N-Aryl Carbamates from Aryl(TMP)iodonium Salts via C–N Coupling. Organic Letters. Retrieved from [Link]
-
Takeda, Y., et al. (2021). N-Aryl and N-Alkyl Carbamates from 1 Atmosphere of CO2. Chemistry. Retrieved from [Link]
-
Dander, J. E., et al. (2016). Nickel-catalyzed amination of aryl carbamates and sequential site-selective cross-couplings. Chemical Science. Retrieved from [Link]
-
Google Patents. (n.d.). Process for recovering benzyl benzoate. Retrieved from
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. orgsyn.org [orgsyn.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Benzyl quinoxalin-2-ylcarbamate
The following Technical Support Guide is designed for researchers and process chemists working with Benzyl quinoxalin-2-ylcarbamate (also known as N-(quinoxalin-2-yl)benzyloxycarbonylamine or Cbz-protected 2-aminoquinoxaline).[1]
This guide synthesizes standard purification protocols for Cbz-protected heterocyclic amines with specific solubility characteristics of the quinoxaline scaffold.
Executive Summary & Solvent Selection
Benzyl quinoxalin-2-ylcarbamate is a moderately polar, aromatic carbamate.[1][2] The primary impurities in its synthesis (typically from 2-aminoquinoxaline and benzyl chloroformate) include unreacted amine (polar), benzyl alcohol (liquid, byproduct), and dibenzyl carbonate.[1][2][3]
To achieve high purity (>98%) and optimal recovery, we recommend a binary solvent system that leverages the temperature-dependent solubility of the carbamate linker while retaining lipophilic byproducts in the mother liquor.[1][3]
Recommended Solvent Systems
| System Type | Solvent Pair | Ratio (v/v) | Application Case |
| Primary (Standard) | Ethyl Acetate / n-Heptane | 1:2 to 1:4 | Best balance of yield and purity.[1] Removes benzyl alcohol effectively.[1][4] |
| Secondary (High Polarity) | Ethanol (95%) | Single Solvent | Use if the crude is highly polar or contains inorganic salts.[1] |
| Alternative | Dichloromethane (DCM) / Hexane | 1:3 | Use only if the compound oils out in EtOAc systems.[1] |
Expert Insight: Avoid using pure water as an anti-solvent if possible.[1] While it induces precipitation, it often traps benzyl alcohol and salts within the crystal lattice, leading to a "gummy" product that is difficult to dry.[1][2][3]
Step-by-Step Recrystallization Protocol
Use this Standard Operating Procedure (SOP) for the Ethyl Acetate/Heptane system.
Phase 1: Dissolution
-
Place the crude Benzyl quinoxalin-2-ylcarbamate in an Erlenmeyer flask.
-
Add Ethyl Acetate (EtOAc) sparingly while heating to a gentle boil (approx. 70-75°C).
-
Target: Minimum volume required to dissolve the solid completely at boiling point.[1]
-
-
Filtration (Critical): If the solution is not clear (contains black specks or undissolved salts), filter the hot solution through a pre-warmed glass funnel with a fluted filter paper or a Celite pad.[1][2]
Phase 2: Crystallization[1][2][5]
-
Keep the filtrate hot.[1] Slowly add n-Heptane (or Hexanes) dropwise to the boiling solution.
-
Stop Point: Stop adding Heptane the moment a faint, persistent turbidity (cloudiness) appears.[1]
-
Add 1-2 mL of pure EtOAc to clear the solution again.[1]
-
Remove from heat and cover the flask with foil. Allow it to cool to room temperature undisturbed for 2-3 hours.
-
Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.
Phase 3: Isolation
-
Filter the crystals using a Büchner funnel under vacuum.[1]
-
Wash: Wash the filter cake with a cold (0°C) mixture of EtOAc/Heptane (1:4).
-
Dry: Dry in a vacuum oven at 40-50°C for 12 hours.
Workflow Visualization
The following diagram illustrates the decision logic for solvent selection and troubleshooting.
Caption: Logic flow for the purification of Benzyl quinoxalin-2-ylcarbamate, highlighting critical decision points to prevent oiling out.
Troubleshooting & FAQs
Q1: The product is "oiling out" (forming a liquid layer) instead of crystallizing. Why?
Diagnosis: This typically happens when the anti-solvent (Heptane) is added too quickly, or the solution is too concentrated (supersaturated) at a temperature above the crystal's melting point in that solvent mix.[1][2] Fix:
-
Re-heat the mixture until the oil dissolves.
-
Add a small amount of the polar solvent (EtOAc or Ethanol).[1]
-
Allow the solution to cool very slowly (wrap the flask in a towel to insulate it).
-
Seeding: If available, add a tiny crystal of pure product to the solution at room temperature to act as a nucleation site.[1][3]
Q2: My yield is low (<50%). Where is my product?
Diagnosis: The product is likely too soluble in the mother liquor, or you used too much solvent during the initial dissolution.[1][2][3] Fix:
-
Concentrate the mother liquor (filtrate) using a rotary evaporator to half its volume.[1]
-
Cool this concentrated filtrate to 0°C to induce a "second crop" of crystals.
-
Note: The second crop is usually less pure than the first and should be analyzed separately.[1][3]
Q3: The crystals are yellow/orange. Is this normal?
Diagnosis: Quinoxaline derivatives are often naturally yellow.[1] However, dark orange or brown discoloration usually indicates oxidation products or residual benzyl chloroformate impurities.[1][2][3] Fix:
-
Perform a charcoal treatment : Dissolve the crude in hot EtOAc, add Activated Carbon (5-10 wt%), stir for 10 mins, and filter hot through Celite.
-
Proceed with the standard Heptane recrystallization.[1]
Q4: Can I use Ethanol/Water instead?
Answer: Yes. Ethanol/Water is a classic system for amides and carbamates.[1]
-
Protocol: Dissolve in boiling Ethanol (95%). Add warm water dropwise until turbid.
-
Risk: Water is harder to remove during drying.[1] Ensure you dry the product under high vacuum with a desiccant (P₂O₅) if using this method.[1]
References
-
Organic Syntheses , Coll.[1][2][3][5][6] Vol. 10, p. 382 (2004).[1][2][3] General procedures for Benzyl Carbamate synthesis and purification.[1][2]
-
MIT OpenCourseWare , "Recrystallization Guide - Two-Solvent Systems."[1] Standard methodology for binary solvent crystallizations.[1]
-
National Institutes of Health (NIH) , PMC Articles on Quinoxaline Synthesis.[1][2] Solubility profiles of quinoxaline derivatives.
-
University of Rochester , "Solvents for Recrystallization."[1][2][3] General solubility rules for amides and aromatics.[1]
Sources
- 1. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. CN102553598A - Catalyst for synthetizing benzyl carbamate, preparation method and application - Google Patents [patents.google.com]
- 4. Cbz-Protected Amino Groups [organic-chemistry.org]
- 5. Benzyl carbamate - Wikipedia [en.wikipedia.org]
- 6. orgsyn.org [orgsyn.org]
Technical Support Center: Troubleshooting Solubility of Benzyl quinoxalin-2-ylcarbamate
Welcome to the technical support guide for Benzyl quinoxalin-2-ylcarbamate. This document is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility challenges encountered with this compound in aqueous buffers. Our approach is rooted in foundational physicochemical principles to provide you with not only solutions but also the underlying rationale.
Understanding the Molecule: Benzyl quinoxalin-2-ylcarbamate
Before diving into troubleshooting, it is crucial to analyze the structure of Benzyl quinoxalin-2-ylcarbamate. The molecule consists of three key moieties: a quinoxaline ring system, a benzyl group, and a carbamate linker.
-
Quinoxaline Moiety: This bicyclic heteroaromatic system is generally planar and hydrophobic. The nitrogen atoms in the pyrazine ring can act as weak bases. The pKa of unsubstituted quinoxaline is approximately 0.6, making it a very weak base.[1] Substituents can alter this, but it is unlikely to be significantly protonated at physiological pH.
-
Benzyl Group: This adds significant hydrophobicity to the molecule, which is a primary contributor to poor aqueous solubility.
-
Carbamate Linker: Carbamate groups are relatively stable but can be susceptible to hydrolysis under strongly acidic or basic conditions.[2] They are polar and can participate in hydrogen bonding, but their contribution to overall solubility is often outweighed by the large hydrophobic regions of the molecule.[3]
Collectively, these features suggest that Benzyl quinoxalin-2-ylcarbamate is likely a poorly water-soluble, hydrophobic, and largely neutral compound under typical physiological pH conditions (e.g., pH 7.4).[4][5] This prediction forms the basis of our troubleshooting strategy.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues in a question-and-answer format.
Q1: My Benzyl quinoxalin-2-ylcarbamate powder is not dissolving in my aqueous buffer (e.g., PBS, pH 7.4). What is the first step?
A1: Direct dissolution of a hydrophobic compound like this in an aqueous buffer is highly unlikely to succeed. The first and most critical step is to prepare a concentrated stock solution in a suitable organic solvent.
Causality: Poorly soluble drugs often have high crystal lattice energy and hydrophobic surfaces that resist interaction with water.[6] An organic solvent is required to break these intermolecular bonds and solvate the molecule.
Recommended Action:
-
Select a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice for initial experiments due to its high solubilizing power.[7] Other options include ethanol, propylene glycol, or polyethylene glycol 400 (PEG 400).[8][]
-
Prepare a high-concentration stock solution (e.g., 10-50 mM in 100% DMSO). Ensure the compound is fully dissolved. Gentle warming or sonication may be required.
-
This stock solution can then be serially diluted into your aqueous buffer to achieve the desired final concentration for your experiment.
Q2: I prepared a DMSO stock solution, but when I dilute it into my aqueous buffer, a precipitate forms immediately. What is happening?
A2: This is a classic sign that you have exceeded the kinetic solubility limit of the compound in the final buffer system.
Causality: When the DMSO stock is added to the aqueous buffer, the solvent environment changes dramatically from organic to predominantly aqueous. The compound, which was stable in DMSO, crashes out of solution as it cannot be solvated by the water molecules.[10] This is a kinetic phenomenon, as the precipitate forms rapidly from a supersaturated solution.[11]
Recommended Actions:
-
Decrease the Final Concentration: Your target concentration is too high. Perform a serial dilution to find a concentration where no precipitation occurs.
-
Lower the Percentage of Organic Solvent: The final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer should be kept to a minimum, typically ≤1%, to avoid solvent effects in biological assays.[12] However, a slightly higher percentage (e.g., 2-5%) might be necessary to maintain solubility.[8] Be sure to run a vehicle control with the same percentage of solvent to account for any effects on your experiment.
-
Use a Co-solvent System: Instead of just water, your buffer can be formulated with a certain percentage of a water-miscible co-solvent to increase the solubility of the compound.[13][14]
Q3: How can I systematically determine the maximum aqueous solubility of my compound?
A3: You should perform a formal solubility assay. For drug discovery and development, two types are common: kinetic and thermodynamic solubility.
-
Kinetic Solubility: This measures the solubility of a compound when it is rapidly introduced into a buffer from an organic stock solution, reflecting the scenario in Q2. It is a high-throughput method often used in early discovery.[15][16]
-
Thermodynamic Solubility: This measures the true equilibrium solubility of the solid compound in a buffer over a longer incubation period (e.g., 24-48 hours).[17] This is the gold standard for pre-formulation studies.
A kinetic solubility assay is often the most practical starting point. See the Protocols section for a detailed methodology.
Q4: Can I use pH to improve the solubility of Benzyl quinoxalin-2-ylcarbamate?
A4: The potential for pH adjustment to enhance solubility depends on the presence of ionizable groups and their pKa values.[18]
Causality: According to the Henderson-Hasselbalch equation, the solubility of a compound increases significantly when the pH of the solution is adjusted to a point where the compound becomes ionized (charged).[19][20][21] Charged species are generally more water-soluble than their neutral counterparts.
Analysis for this Compound:
-
The quinoxaline nitrogens are the most likely basic centers. However, as noted, quinoxaline is a very weak base (pKa ≈ 0.6).[1] To protonate these nitrogens and increase solubility, you would need a very acidic pH (pH < 1), which is not compatible with most biological experiments.
-
The carbamate N-H proton is very weakly acidic (pKa > 13) and would require a very high pH to deprotonate.[22]
Q5: What are co-solvents and excipients, and which ones should I consider?
A5: Co-solvents and excipients are additives used in formulations to improve the solubility of poorly soluble active pharmaceutical ingredients (APIs).[23][24]
-
Co-solvents: These are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system, making it more favorable for hydrophobic compounds.[]
-
Excipients: These are a broader class of substances that can include surfactants (which form micelles to encapsulate hydrophobic drugs), and complexing agents like cyclodextrins (which have a hydrophobic core and a hydrophilic exterior).[25]
Recommended Screening Strategy:
| Strategy | Examples | Mechanism of Action | Typical Starting Concentration |
| Co-solvents | Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400)[8] | Reduces solvent polarity.[13] | 5-20% (v/v) in buffer |
| Surfactants | Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20)[23] | Forms micelles to encapsulate the compound. | 0.1-2% (v/v) |
| Complexing Agents | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Forms an inclusion complex with the compound.[25] | 1-10% (w/v) |
Experimental Protocols & Workflows
Protocol 1: Kinetic Solubility Determination by Turbidimetry
This protocol provides a rapid assessment of the concentration at which the compound begins to precipitate from a DMSO stock into an aqueous buffer.[26]
Methodology:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of Benzyl quinoxalin-2-ylcarbamate in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of your stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to ~5 µM).
-
Dilution into Buffer: In a separate clear, flat-bottom 96-well plate, add 198 µL of your desired aqueous buffer (e.g., PBS, pH 7.4) to each well.
-
Initiate Precipitation: Add 2 µL of each DMSO concentration from the first plate to the corresponding wells of the second plate. This creates a 1:100 dilution with a final DMSO concentration of 1%.
-
Incubation: Mix the plate on a shaker for 5 minutes and then let it incubate at room temperature for 1-2 hours.[15]
-
Measurement: Read the absorbance (optical density) of the plate at a wavelength of 620-650 nm using a plate reader. Increased absorbance indicates light scattering from precipitated particles.
-
Data Analysis: Plot the absorbance against the compound concentration. The kinetic solubility limit is the concentration at which the absorbance begins to sharply increase above the baseline (buffer + 1% DMSO control).
Troubleshooting Workflow
This diagram outlines a logical decision-making process for addressing solubility issues.
Caption: Decision tree for troubleshooting solubility.
pH and Solubility Relationship
This diagram illustrates the theoretical relationship between pH, pKa, and the solubility of a basic compound. While not directly applicable to Benzyl quinoxalin-2-ylcarbamate in the physiological range, it demonstrates the core principle.
Caption: Effect of pH on the solubility of a basic compound.
References
- Ansari, M. J. (n.d.). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs.
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available from: [Link]
- Kumar, S., & Singh, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-10.
- Solubility of Things. (n.d.). Quinoxaline derivative.
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
- Sharma, D., et al. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 5(2), 52-59.
- Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(10), 2031-2039.
- Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay.
- BenchChem. (n.d.). Navigating the Solubility Landscape of Quinoxaline Derivatives: A Technical Guide.
- BioDuro. (n.d.). ADME Solubility Assay.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Pharma Excipients. (2022). Cosolvent and Complexation Systems.
- RSC Publishing. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens.
- Al-kassas, R., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 8(1), 35.
- MDPI. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development.
- Bohnert, T., & Gan, L. (2008). In vitro solubility assays in drug discovery. PubMed, 20(5), 479-88.
- Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
- BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
- Daina, A., & Zoete, V. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules.
- Evotec. (n.d.). Thermodynamic Solubility Assay.
- Challener, C. A. (2022).
- Corden, P. (2023). Excipients for Parenterals.
- Domainex. (n.d.). Thermodynamic Solubility Assay.
- University of Mustansiriyah. (n.d.). Exp. 11 The influence of pH on solubility in water.
- ResearchGate. (n.d.). Table 2 Solubility of Polyamides containing quinoxaline moiety.
-
Aryal, S. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. Retrieved from [Link]
- Bergstrom, C. (2015).
- Taylor, L. S. (2009). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 16(4), 6-12.
- Pharma's Almanac. (2022). Assuring Excipient Quality for Parenteral Products.
- PDA, Inc. (2024). Comparison of Excipients in Approved Parenteral Products and Their Maximum Daily Exposure Values.
- PubMed. (2024). Comparison of Excipients in Approved Parenteral Products and Their Maximum Daily Exposure Values.
- National Center for Biotechnology Information. (n.d.). Hexafluoroisopropyl Carbamates as Selective MAGL and Dual MAGL/FAAH Inhibitors: Biochemical and Physicochemical Properties.
- Pharmacy 180. (n.d.). Solubility - Pharmaceutical solutions.
-
Wikipedia. (n.d.). Carbamate. Retrieved from [Link]
- Solubility of Things. (n.d.). Methyl N-carbamoylcarbamate.
- Kaufman, D. D. (n.d.). Behavior, persistence & degradation of carbamate and thiocarbamate herbicides in the environment.
- Houston, Z. H. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System.
- EPA. (2025). Benzyl (2-amino-2-methylpropyl)carbamate Properties.
-
Wikipedia. (n.d.). Benzyl carbamate. Retrieved from [Link]
- ChemicalBook. (n.d.). Benzyl carbamate CAS#: 621-84-1.
- National Center for Biotechnology Information. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents.
- Williams, R. (2022). pKa Data Compiled by R. Williams.
- AmyJet Scientific Inc. (n.d.). benzyl N-{2-oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}carbamate.
- TargetMol. (n.d.). Benzyl methyl(2-(methylamino)ethyl)carbamate.
- Sigma-Aldrich. (n.d.). Benzyl methyl(2-oxoethyl)carbamate.
Sources
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- 26. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]
Technical Support Center: Identifying Degradation Products of Benzyl quinoxalin-2-ylcarbamate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Benzyl quinoxalin-2-ylcarbamate. It is designed to assist in anticipating, identifying, and troubleshooting issues related to its degradation products. The information herein is synthesized from established principles of carbamate and quinoxaline chemistry, supported by authoritative literature on stability testing and analytical methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways I should anticipate for Benzyl quinoxalin-2-ylcarbamate under typical laboratory and storage conditions?
A1: Benzyl quinoxalin-2-ylcarbamate possesses two key functional moieties susceptible to degradation: the carbamate linkage and the quinoxaline ring system. Therefore, you should primarily anticipate four degradation pathways: hydrolytic, oxidative, thermal, and photolytic degradation.
-
Hydrolytic Degradation: The carbamate bond is susceptible to hydrolysis under both acidic and basic conditions. Acid-catalyzed hydrolysis will likely cleave the carbamate to yield benzyl alcohol, quinoxalin-2-amine, and carbon dioxide.[1][2] Base-catalyzed hydrolysis can also lead to the formation of quinoxalin-2-amine and benzyl alcohol.
-
Oxidative Degradation: The quinoxaline ring and the benzylic position are potential sites for oxidation. Exposure to oxidative agents can lead to the formation of N-oxides on the quinoxaline ring.[3] The benzylic carbon is also susceptible to oxidation, which could lead to the formation of benzaldehyde and other related impurities.[4][5]
-
Thermal Degradation: Carbamates can be thermally labile.[6][7][8][9] At elevated temperatures, Benzyl quinoxalin-2-ylcarbamate may undergo decarboxylation to form an intermediate isocyanate, which can then react with any available nucleophiles.[8][10] Another potential thermal degradation pathway is the formation of urea-type impurities.[6][9]
-
Photolytic Degradation: Quinoxaline derivatives are known to be photosensitive.[11][12][13] Exposure to UV or visible light can induce photochemical reactions, potentially leading to the formation of various photoproducts, including dimers or reduced species.[13] The carbamate linkage itself can also undergo photodecomposition.[14]
Q2: Why is a forced degradation study necessary for my project involving Benzyl quinoxalin-2-ylcarbamate?
A2: A forced degradation or stress testing study is a critical component of drug development and is mandated by regulatory bodies like the ICH.[15][16][17] For Benzyl quinoxalin-2-ylcarbamate, these studies serve several key purposes:
-
Elucidation of Degradation Pathways: By intentionally exposing the molecule to harsh conditions (e.g., strong acids/bases, high heat, intense light, oxidizing agents), you can generate potential degradation products in a shortened timeframe.[15][17] This helps to understand the intrinsic stability of the molecule.[16]
-
Development of Stability-Indicating Methods: The degradation products generated are essential for developing and validating analytical methods, such as HPLC, that can separate and quantify the parent drug from its degradation products.[18][19][20][21] This ensures that the method is "stability-indicating."
-
Formulation and Packaging Development: Understanding how the molecule degrades helps in developing a stable formulation by avoiding excipients that might promote degradation.[17] It also informs the selection of appropriate packaging to protect the drug from light or moisture.
-
Insight into Molecular Structure: The nature of the degradation products can provide valuable information about the chemical reactivity of different parts of the molecule.
Q3: What are the most appropriate analytical techniques for identifying and quantifying the degradation products of Benzyl quinoxalin-2-ylcarbamate?
A3: A combination of chromatographic and spectrometric techniques is generally the most effective approach.
-
High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD): HPLC is the workhorse for separating the parent compound from its degradation products.[22][23][24][25] A reverse-phase C18 column is a good starting point. DAD provides spectral information that can help in preliminary identification and in assessing peak purity.[18]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful tool for the structural elucidation of unknown degradation products.[23][26][27] By coupling HPLC with a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of the parent molecule and its degradants, as well as their fragmentation patterns, which are crucial for identification.[26][27]
Visualizing Degradation Pathways and Workflows
Caption: Predicted degradation pathways for Benzyl quinoxalin-2-ylcarbamate.
Caption: General workflow for a forced degradation study.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No degradation observed under stress conditions. | - Stress conditions are too mild (concentration, temperature, or duration is insufficient).- The molecule is highly stable under the applied conditions. | - Increase the severity of the stress conditions (e.g., use higher concentrations of acid/base, increase temperature, extend exposure time).[17]- For photolytic studies, ensure a high-intensity light source is used.[18] |
| Complete degradation of the parent compound. | - Stress conditions are too harsh. | - Reduce the severity of the stress conditions (e.g., lower concentrations, shorter exposure times, lower temperatures). The goal is to achieve partial degradation (5-20%) to have a mixture of the parent drug and its degradation products for analytical method development. |
| Poor chromatographic resolution between the parent peak and degradation products. | - Inappropriate mobile phase composition or gradient.- Unsuitable column chemistry. | - Optimize the HPLC method. Adjust the mobile phase composition (e.g., organic solvent ratio, pH of the aqueous phase).[18]- Try a different column with a different stationary phase (e.g., C8, Phenyl-Hexyl).- Adjust the gradient slope for better separation. |
| Inability to identify a major degradation product by MS. | - The degradation product is not ionizable under the MS conditions.- The degradation product is unstable in the MS source. | - Try different ionization modes (e.g., switch between ESI positive and negative modes).- Optimize MS parameters such as fragmentor voltage and collision energy.- Consider derivatization of the sample to improve ionization.[23] |
| Mass balance is not within the acceptable range (e.g., 95-105%). | - Some degradation products are not being detected by the analytical method (e.g., they do not have a chromophore for UV detection).- Degradation products are volatile.- Degradation products are precipitating out of solution. | - Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in addition to UV.- If volatile products are suspected, consider using Gas Chromatography-Mass Spectrometry (GC-MS).- Ensure complete dissolution of the stressed sample before analysis. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on Benzyl quinoxalin-2-ylcarbamate.
Materials:
-
Benzyl quinoxalin-2-ylcarbamate
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
pH meter
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of Benzyl quinoxalin-2-ylcarbamate in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).
-
Acid Hydrolysis: a. To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. b. Keep the solution at 60°C for 2 hours. c. Withdraw samples at regular intervals, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis. d. If no degradation is observed, repeat with 1 M HCl.
-
Base Hydrolysis: a. To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. b. Keep the solution at 60°C for 2 hours. c. Withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis. d. If no degradation is observed, repeat with 1 M NaOH.
-
Oxidative Degradation: a. To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. b. Keep the solution at room temperature for 24 hours, protected from light. c. Dilute the sample with the mobile phase for analysis. d. If no degradation is observed, repeat with 30% H₂O₂.
-
Thermal Degradation: a. Place the solid drug substance in a calibrated oven at 80°C for 48 hours. b. Dissolve the heat-stressed solid in the solvent, and dilute for analysis.
-
Photolytic Degradation: a. Expose a solution of the drug (e.g., 1 mg/mL) to a light source in a photostability chamber according to ICH Q1B guidelines. b. Concurrently, run a dark control sample wrapped in aluminum foil. c. Dilute the samples for analysis.
Protocol 2: Stability-Indicating HPLC-MS Method
This protocol provides a starting point for developing a stability-indicating HPLC-MS method.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and DAD
-
Mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Starting Point):
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
DAD Wavelength: Scan from 200-400 nm, monitor at a suitable wavelength (e.g., the λmax of Benzyl quinoxalin-2-ylcarbamate)
Mass Spectrometry Conditions (Starting Point):
-
Ionization Mode: ESI Positive and Negative
-
Scan Range: m/z 100-1000
-
Fragmentor Voltage: Optimize for the parent compound
-
Gas Temperature: 350°C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 40 psi
Method Validation: Once the method is developed, it must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[18]
References
- ACS Publications. (n.d.). Thermal Degradation of Aminosilicone Carbamates. Energy & Fuels.
- Daly, N. J., & Ziolkowski, F. (1971). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Australian Journal of Chemistry, 24(12), 2541-2546.
- Gaceur, M., et al. (2017). Induced photodegradation of quinoxaline based copolymers for photovoltaic applications. Solar Energy Materials and Solar Cells, 169, 12-20.
- MDPI. (2020). Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates.
- ResearchGate. (n.d.). Thermal Degradation of Aminosilicone Carbamates.
- U.S. Geological Survey. (1994). Methods of Analysis by the U.S. Geological Survey National Water Quality Laboratory—Determination of Selected Carbamate Pesticides.
- Royal Society of Chemistry. (2020). Carbamate thermal decarboxylation for the design of non-isocyanate polyurethane foams. Polymer Chemistry.
- Frontiers in Microbiology. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides.
- PMC. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents.
- Journal of the Chemical Society (Resumed). (1962). Quinoxaline N-oxides. Part III. Photochemical decomposition of quinoxaline mono- and di-N-oxides.
- Beilstein Journals. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives.
- Journal of the American Chemical Society. (2024). Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries.
- PMC. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System.
- Agilent. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1.
- MDPI. (2022). Recent Advances on Quinoxaline-Based Photoinitiators of Polymerization.
- U.S. Environmental Protection Agency. (n.d.). Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater.
- MedCrave online. (2016). Forced Degradation Studies.
- Benchchem. (n.d.). Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group.
- MDPI. (2021). Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study.
- Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals.
- RJPT. (2017). Stability Indicating Forced Degradation Studies.
- ScienceDirect. (2014). Development of forced degradation and stability indicating studies of drugs—A review.
- The Journal of Organic Chemistry. (1980). Photodegradation of some alkyl N-arylcarbamates.
- Journal of the Chemical Society, Perkin Transactions 1. (1988). Photochemical reactions of quinoxalin-2-ones and related compounds.
- IJPSDR. (2023). Selective Separation and Mass Spectral Characterization of Degradants in Viloxazine by LC-MS/MS.
- Research Journal of Pharmacy and Technology. (2014). Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations.
- PubMed. (1991). Stability-indicating liquid chromatographic determination of etoposide and benzyl alcohol in injectable formulations.
- Semantic Scholar. (2023). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk.
- Journal of Pharmaceutical Research International. (2021). Stability Indicating Method Development and Validation of Cenobamate in Bulk and Dosage form by Liquid Chromatography.
- OUCI. (n.d.). Development of a stability indicating high-performance liquid chromatography method for determination of cenobamate.
- PubMed. (2000). Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography.
Sources
- 1. Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives [beilstein-journals.org]
- 3. 569. Quinoxaline N-oxides. Part III. Photochemical decomposition of quinoxaline mono- and di-N-oxides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. Stability-indicating liquid chromatographic determination of etoposide and benzyl alcohol in injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
- 8. Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates [mdpi.com]
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- 10. Carbamate thermal decarboxylation for the design of non-isocyanate polyurethane foams - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
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- 22. pubs.usgs.gov [pubs.usgs.gov]
- 23. Frontiers | Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides [frontiersin.org]
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- 25. epa.gov [epa.gov]
- 26. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ijpsdronline.com [ijpsdronline.com]
Optimizing Catalytic Conditions for Quinoxaline Carbamate Formation: A Technical Support Center
Welcome to the Technical Support Center for the synthesis and optimization of quinoxaline carbamates. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of your experimental work. Our focus is to empower you with the causal understanding behind experimental choices, ensuring scientifically sound and reproducible results.
I. Introduction to Quinoxaline Carbamate Synthesis
Quinoxaline scaffolds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[1] The incorporation of a carbamate moiety can further modulate the biological properties of these molecules. The synthesis of quinoxaline carbamates can be broadly approached via two main strategies:
-
Direct C-H Carbamoylation: This modern approach involves the direct functionalization of a C-H bond on the quinoxaline ring to introduce a carbamate or a related functional group.
-
Functionalization of an Aminoquinoxaline: This classic, two-step approach involves the initial synthesis of an aminoquinoxaline, followed by its reaction with a suitable reagent to form the carbamate.
This guide will delve into the intricacies of both methodologies, providing practical advice for optimizing your reaction conditions.
II. Frequently Asked Questions (FAQs)
Here, we address common questions encountered during the synthesis of quinoxaline carbamates.
Q1: What are the most common starting materials for quinoxaline synthesis?
The most prevalent method for synthesizing the quinoxaline core is the condensation of an o-phenylenediamine (an aryl 1,2-diamine) with a 1,2-dicarbonyl compound.[2] This reaction is highly versatile and can be adapted for a wide range of substrates to generate diverse quinoxaline derivatives.
Q2: My initial quinoxaline synthesis has a low yield. What are the likely causes?
Low yields in quinoxaline synthesis can often be attributed to suboptimal reaction conditions, poor quality starting materials, or the occurrence of side reactions.[3] Traditional methods often require high temperatures and strong acid catalysts, which can lead to the degradation of starting materials or the final product.
Q3: I am observing multiple products in my quinoxaline synthesis. How can I improve selectivity?
The formation of multiple products, particularly isomers, is a common challenge, especially when using unsymmetrically substituted o-phenylenediamines. The regioselectivity of the reaction can be influenced by the choice of catalyst and reaction conditions.
Q4: What are the primary methods for introducing a carbamate group onto a quinoxaline scaffold?
As introduced earlier, the two primary strategies are direct C-H carbamoylation of a quinoxaline derivative, such as a quinoxalin-2(1H)-one, or the reaction of a pre-synthesized aminoquinoxaline with a carbamoylating agent like a chloroformate or an isocyanate.
Q5: What is the role of a base in the reaction of an aminoquinoxaline with a chloroformate?
In the reaction between an aminoquinoxaline and a chloroformate, a base is crucial to neutralize the hydrochloric acid (HCl) that is generated as a byproduct.[4] Without a base, the reaction mixture will become acidic, which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Common bases for this purpose include triethylamine, pyridine, or aqueous sodium bicarbonate.[5]
III. Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during the synthesis of quinoxaline carbamates.
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or No Product Formation (General) | Poor quality of starting materials: Impurities in the o-phenylenediamine, dicarbonyl compound, or aminoquinoxaline can lead to side reactions. | - Purify starting materials before use (e.g., recrystallization, column chromatography).- Ensure reagents are dry, as water can interfere with many reactions. |
| Suboptimal reaction temperature: The reaction may be too slow at lower temperatures or decomposition may occur at higher temperatures. | - Gradually increase or decrease the reaction temperature in 10 °C increments.- For exothermic reactions, consider slower addition of reagents and use of an ice bath to maintain a stable temperature.[6] | |
| Incorrect solvent: The choice of solvent can significantly impact solubility and reaction rate. | - Experiment with different solvents of varying polarity (e.g., ethanol, acetic acid, THF, dichloromethane). | |
| Low Yield in Direct C-H Carbamoylation | Inefficient catalyst: The chosen acid or metal catalyst may not be optimal for the specific substrate. | - Screen a variety of Brønsted or Lewis acids.- For photocatalytic methods, ensure the correct wavelength of light is being used and that the photocatalyst is active. |
| Competing side reactions: The reactive intermediate may undergo undesired reactions. | - Adjust the stoichiometry of the reactants.- Modify the reaction time; prolonged reaction times can sometimes lead to product degradation. | |
| Incomplete Reaction of Aminoquinoxaline with Chloroformate | Insufficiently basic conditions: The generated HCl is quenching the amine. | - Use a slight excess of a non-nucleophilic base (e.g., 1.1-1.2 equivalents of triethylamine or DIPEA).- Consider using a stronger base if the aminoquinoxaline is particularly electron-deficient. |
| Steric hindrance: A bulky substituent near the amino group can hinder the approach of the chloroformate. | - Increase the reaction temperature to overcome the activation barrier.- Use a less sterically hindered chloroformate if possible. | |
| Formation of Side Products | Over-acylation: In reactions with chloroformates, the carbamate product itself can sometimes be acylated, especially if a strong base is used in excess. | - Use a stoichiometric amount of the base.- Add the chloroformate slowly to the reaction mixture. |
| Formation of ureas: If the chloroformate is contaminated with phosgene, or if the reaction conditions promote its formation, ureas can be formed as byproducts. | - Use freshly opened or purified chloroformate.- Ensure the reaction is carried out under an inert atmosphere to prevent moisture contamination. |
IV. Experimental Protocols & Methodologies
This section provides detailed, step-by-step protocols for the synthesis of quinoxaline carbamates.
Protocol 1: Synthesis of a Quinoxaline Core via Condensation
This protocol describes a general and efficient method for the synthesis of a 2,3-disubstituted quinoxaline.
Materials:
-
o-Phenylenediamine (1.0 mmol)
-
1,2-Dicarbonyl compound (e.g., benzil) (1.0 mmol)
-
Ethanol (10 mL)
-
Glacial Acetic Acid (catalytic amount, ~0.1 mL)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle.
Procedure:
-
To a 50 mL round-bottom flask, add o-phenylenediamine (1.0 mmol) and the 1,2-dicarbonyl compound (1.0 mmol).
-
Add 10 mL of ethanol to the flask, followed by a catalytic amount of glacial acetic acid.
-
Equip the flask with a reflux condenser and place it on a heating mantle with magnetic stirring.
-
Heat the mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will often precipitate out of solution. If not, the solvent can be removed under reduced pressure.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.
-
The crude product can be further purified by recrystallization from ethanol.
Protocol 2: Direct C-H Carbamoylation of Quinoxalin-2(1H)-one
This protocol is adapted from a literature procedure for the acid-promoted direct C-H carbamoylation at the C-3 position of quinoxalin-2(1H)-ones using an isocyanide.
Materials:
-
Quinoxalin-2(1H)-one (1.0 equiv)
-
Isocyanide (1.5 equiv)
-
Perchloric acid (as a 70% aqueous solution, catalytic amount)
-
Water
-
Sealed reaction vessel
Procedure:
-
In a sealable reaction vessel, combine the quinoxalin-2(1H)-one (1.0 equiv) and water (to a concentration of 0.2 M).
-
Add the isocyanide (1.5 equiv) to the mixture.
-
Carefully add a catalytic amount of perchloric acid.
-
Seal the vessel and heat the reaction mixture to 90 °C for 3 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
The product can be isolated by extraction with an organic solvent (e.g., ethyl acetate) and purified by column chromatography.
Protocol 3: Synthesis of a Quinoxaline Carbamate from an Aminoquinoxaline
This protocol describes a general method for the synthesis of a carbamate from an aminoquinoxaline and a chloroformate.
Materials:
-
Aminoquinoxaline (1.0 equiv)
-
Chloroformate (e.g., benzyl chloroformate) (1.1 equiv)
-
Triethylamine (1.2 equiv)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon).
Procedure:
-
Dissolve the aminoquinoxaline (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add the chloroformate (1.1 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
V. Data Presentation
The following table summarizes representative reaction conditions for different methods of quinoxaline carbamate synthesis, allowing for a comparative overview.
| Method | Catalyst/Reagent | Solvent | Temp. (°C) | Time | Typical Yield (%) | Reference |
| Quinoxaline Synthesis | Acetic Acid (cat.) | Ethanol | Reflux | 2-4 h | 85-95 | [2] |
| Direct C-H Carbamoylation | Perchloric Acid (cat.) / Isocyanide | Water | 90 | 3 h | 78-92 | |
| From Aminoquinoxaline | Benzyl Chloroformate / Triethylamine | Dichloromethane | 0 to RT | 2-4 h | 80-95 | [4] |
VI. Visualizations of Mechanisms and Workflows
To further elucidate the chemical transformations and experimental procedures, the following diagrams are provided.
Reaction Mechanisms
Caption: Reaction mechanisms for quinoxaline and quinoxaline carbamate synthesis.
Experimental Workflow
Caption: A generalized experimental workflow for organic synthesis.
VII. Conclusion
The synthesis of quinoxaline carbamates offers a rich field for chemical exploration in drug discovery and development. By understanding the underlying principles of the synthetic methodologies and being equipped with robust troubleshooting strategies, researchers can efficiently optimize their reaction conditions to achieve their desired target molecules with high yield and purity. This guide serves as a foundational resource to aid in these endeavors. For further, more specific inquiries, consulting the primary literature is always recommended.
VIII. References
-
Abouzid, K. et al. (2008). Design, synthesis, and in vitro testing of novel quinoxaline-based compounds with amide, urea, thiourea, and sulfonamide moieties as anticancer agents. Bioorganic & Medicinal Chemistry, 16(15), 7345-7353.
-
BenchChem (2025). Troubleshooting common problems in quinoxaline synthesis.
-
BenchChem (2025). Application Notes and Protocols for the Synthesis of Quinoxaline Derivatives.
-
Cho, Y.-H., Kim, K.-H., & Cheon, C.-H. (2014). One-pot two-step cyanide-mediated sequential reactions of ortho-phenylenediamines with aldehydes under aerobic oxidation conditions afford 2-aminoquinoxalines in high yields. The Journal of Organic Chemistry, 79(2), 901-907.
-
Gwon, D. et al. (2015). Synthesis of 8-Aminoquinolines by Using Carbamate Reagents: Facile Installation and Deprotection of Practical Amidating Groups. Chemistry – A European Journal, 21(48), 17200-17204.
-
Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
-
BenchChem (2025). Application Notes and Protocols: N-acylation of 4-Anilinopiperidine with Ethyl Chloroformate.
-
BenchChem (2025). Temperature control issues in carbamate synthesis.
-
BenchChem (2025). Application Notes and Protocols for the Synthesis of Carbamates Using Phenyl Chloroformate Precursors.
-
Burrell, R. A., Cox, J. M., & Savins, E. G. (1973). Quinoxaline precursors of fungitoxic benzimidazolylcarbamates: syntheses and photochemically-induced transformations. Journal of the Chemical Society, Perkin Transactions 1, 2707-2712.
-
Fathi, A. & Sardarian, A. R. (2015). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 5, 104678-104698.
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Foroumadi, A. et al. (2018). Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. Research in Pharmaceutical Sciences, 13(6), 549-558.
-
Guchhait, S. K., Priyadarshani, G., & Gulghane, N. M. (2016). A reaction of 1,2-diamines and aldehydes with silyl cyanide as cyanide pronucleophile to access 2-aminopyrazines and 2-aminoquinoxalines. RSC Advances, 6(61), 56056-56063.
-
Jouffroy, M. & Kong, J. (2019). Direct C-H Carbamoylation of Nitrogen-Containing Heterocycles. Chemistry – A European Journal, 25(9), 2217-2221.
-
Kotsuki, H. et al. (2010). A Mild and Efficient Method for the Synthesis of Carbamates from Amines and Alcohols. Synlett, 2010(12), 1815-1818.
-
Li, Y. et al. (2022). Acid-Promoted Direct C–H Carbamoylation at the C-3 Position of Quinoxalin-2(1H)-ones with Isocyanide in Water. ACS Omega, 7(50), 47215-47225.
-
Organic Syntheses (2015). Preparation of Mono-‐Cbz Protected Guanidines. Organic Syntheses, 92, 142-153.
-
Pfister, K. et al. (1949). Sulfaquinoxaline. II. A New Synthesis of 2-Aminoquinoxaline. Journal of the American Chemical Society, 71(3), 1096-1100.
-
Salvatore, R. N., Shin, S. I., Nagle, A. S., & Jung, K. W. (2001). A Three-Component Coupling of Amines, Carbon Dioxide, and Halides Enables an Efficient Synthesis of Carbamates. The Journal of Organic Chemistry, 66(3), 1035-1037.
-
Varjosaari, S. E., Suating, P., & Adler, M. J. (2016). A Simple, Versatile, One-Pot Procedure for the Synthesis of Substituted O-Aryl Carbamates. Synthesis, 48(01), 43-47.
-
Wikipedia. Benzyl chloroformate.
-
Wan, J.-P. & Wei, L. (2014). Quinoxaline Synthesis by Domino Reactions. Current Organic Synthesis, 11(1), 107-127.
-
Zhang, R., Qin, Y., Zhang, L., & Luo, S. (2017). Bioinspired ortho-quinone catalysts have been applied to oxidative synthesis of benzimidazoles, quinoxalines and benzoxazoles from primary amines in high yields under mild conditions with oxygen as the terminal oxidant. Organic Letters, 19(20), 5629-5632.
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- 6. Mechanistic insights into carbamate formation from CO 2 and amines: the role of guanidine–CO 2 adducts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY01433A [pubs.rsc.org]
Technical Support Center: Overcoming Steric Hindrance in Benzyl Quinoxalin-2-ylcarbamate Derivatives
Welcome to the Technical Support Center for the synthesis and modification of benzyl quinoxalin-2-ylcarbamate derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the synthetic challenges associated with these sterically demanding structures. Quinoxaline derivatives are a cornerstone in medicinal chemistry, forming the scaffold for numerous therapeutic agents.[1][2][3] However, the inherent steric bulk of the benzyl carbamate moiety attached to the quinoxaline core can often lead to synthetic hurdles, such as low reaction yields, incomplete conversions, and the formation of unwanted side products.
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these challenges. The information presented here is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.
Frequently Asked Questions (FAQs)
Q1: Why is steric hindrance a significant issue in the synthesis of benzyl quinoxalin-2-ylcarbamate derivatives?
A1: Steric hindrance in this context arises from the spatial crowding around the reactive centers of the molecules. The bulky benzyl group and the planar quinoxaline ring system can physically obstruct the approach of reagents, making it difficult for the desired bond-forming reactions to occur. This is particularly problematic during the formation of the carbamate linkage, which typically involves the reaction of a nucleophilic 2-aminoquinoxaline with an electrophilic benzyl chloroformate or a related reagent. The substituents on both the quinoxaline ring and the benzyl group can further exacerbate this issue.[4]
Q2: What are the most common problems encountered due to steric hindrance in these reactions?
A2: The most frequent issues include:
-
Low or no yield of the desired carbamate: The steric bulk slows down the reaction rate significantly, often leading to poor conversion of starting materials.[5]
-
Incomplete reactions: Even with extended reaction times, the reaction may not go to completion, resulting in a mixture of starting materials and product.
-
Formation of side products: Under forcing conditions (e.g., high temperatures) used to overcome steric hindrance, alternative reaction pathways can become competitive, leading to the formation of undesired byproducts.
-
Difficulty in purification: The presence of unreacted starting materials and multiple side products can complicate the purification of the target compound.
Q3: What initial steps should I take to troubleshoot a low-yielding carbamate formation reaction?
A3: Begin by systematically evaluating your reaction parameters. Key areas to investigate include:
-
Purity of Starting Materials: Ensure the 2-aminoquinoxaline and the benzylating agent are pure and free of any contaminants that could interfere with the reaction.
-
Solvent Choice: The solvent can significantly influence reaction rates and solubility of reactants.[5] Experiment with a range of anhydrous solvents with varying polarities.
-
Base Selection: The choice of base is critical for deprotonating the amine and activating it for nucleophilic attack.[5] For sterically hindered systems, a non-nucleophilic, strong base is often preferred.
-
Reaction Temperature and Time: These parameters may require careful optimization. Monitoring the reaction progress by TLC or LC-MS is crucial to determine the optimal conditions.[5]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of benzyl quinoxalin-2-ylcarbamate derivatives.
Issue 1: Low Yield of the Desired Carbamate
Possible Causes & Recommended Solutions
| Potential Cause | Troubleshooting Steps & Solutions |
| Insufficient Reactivity of the 2-Aminoquinoxaline | The nucleophilicity of the 2-amino group on the quinoxaline ring may be diminished by electron-withdrawing substituents on the ring. Consider using a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a sterically hindered guanidine base to enhance deprotonation and increase nucleophilicity.[6][7] |
| Steric Hindrance from the Benzylating Agent | If using benzyl chloroformate, the approach to the nitrogen atom may be sterically blocked. Consider alternative, more reactive benzylating agents such as dibenzyl dicarbonate or activated benzyl carbonates.[8][9] |
| Inappropriate Solvent | The solvent may not be effectively solvating the reactants or intermediates. Screen a variety of anhydrous solvents. Aprotic polar solvents like DMF, DMAc, or NMP can be effective. In some cases, less polar solvents like THF or dichloromethane may be suitable, particularly with the right choice of base. |
| Suboptimal Reaction Temperature | The reaction may require higher temperatures to overcome the activation energy barrier imposed by steric hindrance. Consider a stepwise increase in temperature, monitoring for product formation and decomposition. Microwave-assisted synthesis can also be a powerful tool to accelerate sterically hindered reactions.[10] |
Issue 2: Incomplete Reaction and/or Formation of Side Products
Possible Causes & Recommended Solutions
| Potential Cause | Troubleshooting Steps & Solutions |
| Reversible Reaction or Unstable Product | The carbamate formation may be reversible under the reaction conditions, or the product may be degrading. Monitor the reaction profile over time using TLC or LC-MS to assess product stability. If degradation is observed, consider running the reaction at a lower temperature for a longer duration. |
| Competing N-Alkylation | If using a benzyl halide as the electrophile, competing N-alkylation at other positions on the quinoxaline ring can occur, especially under harsh conditions. Using a more specific acylating agent like benzyl chloroformate or dibenzyl dicarbonate can mitigate this. |
| Reaction with Solvent | Some solvents, particularly nucleophilic ones, can react with the electrophile. Ensure the use of a non-reactive, anhydrous solvent. |
| Catalyst Poisoning or Inactivity | If using a catalyst, it may be poisoned by impurities in the starting materials or solvent. Ensure all reagents are of high purity. For catalyzed reactions, consider increasing the catalyst loading or using a more robust catalyst.[10] |
Experimental Protocols
Here are detailed protocols for key strategies to overcome steric hindrance in the synthesis of benzyl quinoxalin-2-ylcarbamate derivatives.
Protocol 1: Microwave-Assisted Carbamate Formation
This method utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times and improved yields for sterically hindered transformations.
Materials:
-
2-Aminoquinoxaline derivative (1.0 equiv)
-
Benzyl chloroformate (1.2 equiv)
-
Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Microwave synthesis vial
Procedure:
-
To a microwave synthesis vial, add the 2-aminoquinoxaline derivative and anhydrous DMF.
-
Add DIPEA to the mixture and stir for 5 minutes at room temperature.
-
Slowly add benzyl chloroformate to the reaction mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-60 minutes). Monitor the internal pressure to ensure it remains within safe limits.
-
After the reaction is complete, cool the vial to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Use of a Strong, Non-Nucleophilic Base (DBU)
This protocol employs a strong, non-nucleophilic base to enhance the nucleophilicity of the 2-aminoquinoxaline without competing in the reaction.
Materials:
-
2-Aminoquinoxaline derivative (1.0 equiv)
-
Dibenzyl dicarbonate (1.1 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the 2-aminoquinoxaline derivative in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add DBU to the solution and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve dibenzyl dicarbonate in a minimal amount of anhydrous THF.
-
Add the dibenzyl dicarbonate solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with a weak acid (e.g., 1M HCl) to remove DBU, followed by saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Visualizing the Challenge and Solutions
To better understand the concepts discussed, the following diagrams illustrate the key challenges and strategic approaches.
Caption: The steric clash between the bulky reagents hinders the reaction, which can be overcome by several strategies.
Caption: A systematic workflow for troubleshooting low-yielding reactions in the synthesis of benzyl quinoxalin-2-ylcarbamate derivatives.
References
-
Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]
-
Chegg. (2024). Solved Discussion Thinking. Quinoxaline derivatives are. [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
-
Khatun, R., Biswas, S., Islam, S., & Biswas, I. H. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega, 8(49), 46837–46847. [Link]
-
Li, W., & Li, G. (2017). Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions. Scientific Reports, 7(1), 1745. [Link]
-
Mannisto, J. K., et al. (2023). Mechanistic Insights into Carbamate Formation from CO 2 and Amines: The Role of Guanidine–CO 2 Adducts. The Journal of Organic Chemistry, 88(17), 12046-12055. [Link]
-
Mphahlele, M. J., & Maluleka, M. M. (2014). Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. Molecules, 19(9), 14698-14713. [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]
-
ResearchGate. (2019). How to overcome Steric Hindrance? [Link]
Sources
- 1. chegg.com [chegg.com]
- 2. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]
- 4. Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Structural Elucidation and Diagnostic Fragmentation of Benzyl Quinoxalin-2-ylcarbamate: A Comparative LC-MS/MS Guide
Executive Summary
This technical guide provides an in-depth analysis of the electrospray ionization (ESI) fragmentation patterns of Benzyl quinoxalin-2-ylcarbamate (Cbz-2-aminoquinoxaline). As a critical intermediate in the synthesis of quinoxaline-based kinase inhibitors and a potential prodrug scaffold, understanding its mass spectral behavior is essential for metabolic stability studies and impurity profiling.
Unlike standard peptide fragmentation, the conjugation of the electron-deficient quinoxaline ring with the carbamate linker creates a unique competition between charge-remote fragmentation and charge-proximal inductive cleavage. This guide compares the diagnostic utility of this compound against its Boc-protected analog and the free amine metabolite , offering a validated workflow for structural confirmation.
Chemical Identity & Experimental Setup
Compound Data[1][2][3][4][5]
-
IUPAC Name: Benzyl quinoxalin-2-ylcarbamate
-
Molecular Formula:
-
Exact Mass (Monoisotopic): 279.1008 Da
-
Precursor Ion $[M+H]^+: 280.1081 Da
Recommended LC-MS/MS Protocol
To reproduce the fragmentation data described below, the following "Self-Validating" protocol is recommended. This setup ensures that both the labile carbamate linker and the stable quinoxaline core are adequately interrogated.
-
Ionization: ESI Positive Mode (+).
-
Source Voltage: 3.5 kV (Avoid >4.0 kV to prevent in-source fragmentation of the Cbz group).
-
Collision Energy (CE): Stepped CE (20, 35, 50 eV). Rationale: Low CE (20 eV) preserves the
and generates the tropylium ion; High CE (50 eV) is required to shatter the quinoxaline core. -
Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18), pH 3.5 (Formic acid). Note: High pH stability is poor for carbamates; keep mobile phase acidic.
Fragmentation Mechanics: The "Dual-Pathway" Model
The fragmentation of Benzyl quinoxalin-2-ylcarbamate under CID (Collision-Induced Dissociation) does not follow a single linear decay. Instead, it exhibits a Dual-Pathway mechanism driven by the stability of the benzyl cation and the basicity of the quinoxaline nitrogen.
Pathway A: The Tropylium Dominance (Charge Remote)
The most abundant ion in the spectrum is frequently
-
Mechanism: Inductive cleavage of the benzylic C-O bond.
-
Result: Formation of the stable Tropylium ion (
). -
Diagnostic Value: High. Confirms the presence of the Benzyl moiety. However, this is a non-specific ion common to all Cbz-protected compounds.
Pathway B: The Carbamate Collapse (Charge Proximal)
This pathway is more structurally informative, revealing the core scaffold.
-
Step 1 (Neutral Loss): The protonated parent (
280) undergoes a rearrangement losing Benzyl Alcohol ( , 108 Da) or Toluene + CO2 . -
Intermediate: Formation of the 2-Aminoquinoxaline cation (
146) or the Quinoxalinyl Isocyanate ( 172). -
Step 2 (Core Scission): The
146 ion further fragments by losing HCN (27 Da) or (17 Da), characteristic of the quinoxaline ring.
Visualizing the Fragmentation Tree
The following diagram illustrates the competing pathways. Note the high-contrast nodes for readability.
Figure 1: Proposed fragmentation pathways for Benzyl quinoxalin-2-ylcarbamate. Path A (Red) represents the dominant diagnostic ion for the protecting group, while Path C (Green) reveals the drug scaffold.
Comparative Analysis: Performance vs. Alternatives
In drug development, selecting a protecting group or identifying a metabolite requires comparing "Performance"—defined here as Ionization Efficiency , Diagnostic Specificity , and Chromatographic Retention .
Table 1: Comparative MS Performance Guide
| Feature | Benzyl Carbamate (Cbz) (Target) | tert-Butyl Carbamate (Boc) (Alternative) | Free Amine (2-Aminoquinoxaline) (Metabolite) |
| Precursor ( | 280.11 | 246.12 | 146.07 |
| Primary Fragment | 91.05 (Tropylium) | 146.07 (Core Amine) | 119.06 (Loss of HCN) |
| Mechanism | Stable cation formation ( | Rapid loss of Isobutene ( | Ring fragmentation (High energy required).[1] |
| Diagnostic Utility | High for Moiety: The 91 peak confirms the benzyl group instantly. | Low for Moiety: The Boc group "disappears" (neutral loss), leaving only the core. | High for Scaffold: Best for sequencing the core ring structure. |
| Retention (C18) | Strong (Hydrophobic Benzyl). | Moderate. | Weak (Polar/Basic). |
| Source Stability | Moderate (Can degrade in-source). | Low (Very labile, often seen as fragment). | High (Very stable). |
Analytical Insight
-
Choose Cbz (Target) if you need to increase the hydrophobicity of the quinoxaline for better column retention during impurity profiling. The
91 ion is a universal "flag" for this species. -
Choose Boc (Alternative) if you want a cleaner MS/MS spectrum of the core structure, as the Boc group is "silent" (neutral loss) and does not clutter the low-mass region with tropylium ions.
Detailed Fragmentation Data
The following table summarizes the theoretical and observed ions expected in a Q-TOF or Orbitrap analysis.
| m/z (Calc) | Ion Formula | Error (ppm) | Proposed Structure | Mechanism |
| 280.1081 | 0.0 | Precursor Ion | Protonation on Ring N or Carbamate N | |
| 172.0509 | < 2.0 | Quinoxalinyl Isocyanate | Loss of Benzyl Alcohol ( | |
| 146.0713 | < 2.0 | 2-Aminoquinoxaline | Loss of | |
| 129.0447 | < 5.0 | Quinoxaline cation | Loss of | |
| 119.0604 | < 5.0 | Ring Contraction | Loss of HCN from | |
| 91.0542 | 0.0 | Tropylium Ion | Inductive Cleavage of Benzyl group |
References
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- Holcapek, M., et al. (2010). Fragmentation behaviors of protonated quinoxaline derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. (Contextual grounding for Quinoxaline ring stability).
-
Total Synthesis. (2023). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
National Institutes of Health (PubMed). (2012). The ESI CAD fragmentations of protonated benzylamines... involve benzyl-benzyl interactions. Retrieved from [Link]
Sources
A Comparative Guide to the Bioactivity of Benzyl quinoxalin-2-ylcarbamate vs. Standard Quinoxaline Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoxaline Scaffold as a "Privileged" Structure
The quinoxaline scaffold, a fused heterocyclic system composed of a benzene and a pyrazine ring, has garnered significant attention in medicinal chemistry. Its synthetic accessibility and the broad spectrum of pharmacological activities exhibited by its derivatives have established it as a "privileged" structure for the development of novel therapeutic agents.[1][2] Quinoxaline derivatives have demonstrated potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties, making them a cornerstone for drug discovery.[1][2][3][4]
This technical guide provides a comprehensive comparison of the bioactivity of a specific, novel derivative, Benzyl quinoxalin-2-ylcarbamate , against the well-documented activities of the broader class of standard quinoxaline drugs. While direct experimental data for this specific carbamate is emerging, by analyzing structurally similar compounds and established structure-activity relationships (SAR), we can project its potential therapeutic profile. This guide offers a framework for its evaluation, complete with detailed experimental protocols and visual representations of key molecular pathways.
The Broad Bioactivity Spectrum of Standard Quinoxaline Drugs
Quinoxaline derivatives are known to exert their therapeutic effects through diverse mechanisms of action, often involving the inhibition of critical enzymes and signaling pathways that are fundamental to disease progression.
Anticancer Activity
Quinoxalines represent a promising class of anticancer agents, with several derivatives showing potent activity against a wide range of human cancer cell lines.[1][5][6] Their primary mechanisms include:
-
Kinase Inhibition: Many quinoxaline-based compounds are designed as ATP-competitive inhibitors for various protein kinases crucial for cancer cell growth and survival.[7] Key targets include Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and B-Raf.[7][8] Inhibition of these kinases disrupts signaling cascades like the RAS/RAF/MEK/ERK pathway, which is frequently hyperactivated in cancers like melanoma.[9][10]
-
Topoisomerase Inhibition: Some derivatives function as Topoisomerase II inhibitors, enzymes essential for managing DNA topology during replication. Their inhibition leads to DNA damage and triggers programmed cell death (apoptosis).[6]
-
Induction of Apoptosis: By targeting various cellular pathways, quinoxalines can induce apoptosis, a critical mechanism for eliminating cancerous cells.[1]
Antimicrobial Activity
The quinoxaline core is a component of several antibiotics, such as echinomycin, which are known to inhibit the growth of Gram-positive bacteria.[1] Synthetic derivatives have demonstrated a broad spectrum of activity against:
-
Gram-Positive and Gram-Negative Bacteria: Various substituted quinoxalines show significant antibacterial effects.[1][2]
-
Fungi: Antifungal properties have also been reported, highlighting their versatility in combating microbial infections.[2]
-
Mycobacteria: Certain N-substituted quinoxaline-2-carboxamides and quinoxaline 1,4-dioxides have been evaluated for their potent antimycobacterial activity, offering potential new avenues for tuberculosis treatment.[11][12]
Focus Compound: Benzyl quinoxalin-2-ylcarbamate
While extensive data on Benzyl quinoxalin-2-ylcarbamate is not yet widely published, we can infer its potential bioactivity from structurally related N-substituted quinoxaline-2-carboxamides. A recent study on a series of N-benzyl quinoxaline-2-carboxamides revealed moderate to good antimycobacterial activity.[11][13] Furthermore, one derivative from this class, N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide, was identified as a potential anticancer agent with selective cytotoxicity against liver, ovarian, and prostate cancer cell lines.[11][13]
The structure of Benzyl quinoxalin-2-ylcarbamate, featuring a carbamate linker instead of an amide, is a subtle but potentially significant modification. The carbamate group may influence the compound's lipophilicity, hydrogen bonding capacity, and metabolic stability, thereby modulating its biological activity and pharmacokinetic profile. The benzyl group itself is a common feature in active quinoxaline derivatives, often contributing to hydrophobic interactions within target binding sites.[11][14]
Comparative Bioactivity Analysis: A Data-Driven Overview
To contextualize the potential of Benzyl quinoxalin-2-ylcarbamate, it is essential to compare it against the performance of established quinoxaline derivatives.
Table 1: Anticancer Activity of Selected Quinoxaline Derivatives
| Compound Class | Specific Derivative/Code | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Quinoxaline-Amide | Compound 6k (N-substituted propanamide) | MCF-7 (Breast) | 6.93 ± 0.4 | [14] |
| Hela (Cervical) | 9.46 ± 0.7 | [14] | ||
| HCT-116 (Colon) | 10.88 ± 0.8 | [14] | ||
| Quinoxaline-Sulfonamide | Chloroquinoxaline sulfonamide (CQS) | Lung, Colorectal | Phase-II Clinical Trials | [6] |
| Quinoxaline-Carboxamide | N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide | HepG2 (Liver) | Data not specified | [11][13] |
| SK-OV-3 (Ovarian) | Data not specified | [11][13] | ||
| PC-3 (Prostate) | Data not specified | [11][13] |
Table 2: Antimicrobial Activity of Selected Quinoxaline Derivatives
| Compound Class | Specific Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Quinoxaline 1,4-Dioxide | Derivative 4 | M. tuberculosis H37Ra | 4 | [12] |
| M. smegmatis mc² 155 | 1.25 | [12] | ||
| Quinoxaline-Carboxamide | N-benzyl quinoxaline-2-carboxamides (general class) | M. tuberculosis H37Ra | 3.91 - 15.625 | [11][13] |
Key Signaling Pathways Targeted by Quinoxaline Derivatives
Understanding the molecular pathways targeted by these compounds is crucial for rational drug design and development.
VEGFR-2 Signaling Pathway in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth.[15][16] Many quinoxaline inhibitors target the ATP-binding site of the VEGFR-2 kinase domain, preventing its activation and halting downstream signaling that leads to endothelial cell proliferation and migration.[17][18]
Caption: Quinoxaline inhibitors block VEGFR-2 activation, halting angiogenesis.
BRAF/MAPK Signaling Pathway in Cancer
The BRAF gene encodes a protein kinase that is a key component of the MAPK/ERK signaling pathway, which regulates cell division and proliferation.[9][10] Mutations in BRAF, such as the common V600E mutation, lead to constitutive activation of this pathway, driving uncontrolled cell growth in various cancers.[19][20] Quinoxaline-based compounds have been developed as potent BRAF inhibitors.
Caption: Quinoxaline BRAF inhibitors target mutant BRAF in the MAPK pathway.
Experimental Protocols for Comparative Evaluation
To rigorously compare the bioactivity of Benzyl quinoxalin-2-ylcarbamate against standard quinoxalines, standardized and validated experimental protocols are essential.
Workflow for Bioactivity Screening
The following diagram outlines a typical workflow for evaluating a novel compound.
Caption: Experimental workflow from synthesis to bioactivity data analysis.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol determines the concentration of a compound required to inhibit 50% of cell growth (IC₅₀), a key measure of cytotoxicity.[21][22][23][24][25]
Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells. NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[23][25] The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7, HepG2, PC-3) to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Rationale: This density ensures cells are in a logarithmic growth phase and provides a robust signal without overconfluency.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., Benzyl quinoxalin-2-ylcarbamate) and standard quinoxaline drugs in DMSO.
-
Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).
-
Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds to the respective wells. Include wells for a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubate for 48-72 hours at 37°C.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.[24]
-
Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Rationale: Incubation time may need optimization depending on the cell line's metabolic rate.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[24]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[26][27][28][29][30]
Principle: A standardized inoculum of a test microorganism is exposed to serial dilutions of a compound in a liquid broth medium. Growth is assessed visually or spectrophotometrically after a defined incubation period.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a 2X concentrated stock of the appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Dissolve the test compounds in DMSO to create high-concentration stock solutions.
-
-
Preparation of Microtiter Plates:
-
Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.
-
Add 100 µL of the 2X concentrated compound stock to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to column 10. Discard 100 µL from column 10.[30]
-
Rationale: This creates a gradient of compound concentrations. Column 11 serves as a growth control (no drug), and column 12 as a sterility control (no bacteria).
-
-
Inoculum Preparation:
-
Select several colonies of the test microorganism (e.g., S. aureus, E. coli, C. albicans) from a fresh agar plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the test broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Inoculate each well (columns 1-11) with 100 µL of the standardized inoculum. The final volume in each well will be 200 µL.
-
Seal the plate and incubate at 35-37°C for 16-24 hours for bacteria or 24-48 hours for fungi.
-
-
MIC Determination:
-
After incubation, determine the MIC by visually inspecting the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Conclusion and Future Directions
The quinoxaline scaffold is a proven platform for generating diverse bioactive compounds with significant potential in oncology and infectious diseases.[3][5] Standard quinoxaline drugs demonstrate potent activity by targeting key cellular machinery like protein kinases and topoisomerases.
While comprehensive biological data for Benzyl quinoxalin-2-ylcarbamate is still forthcoming, analysis of structurally related N-benzyl-quinoxaline-2-carboxamides suggests promising anticancer and antimycobacterial potential.[11] The substitution of the amide linker with a carbamate moiety warrants a thorough investigation, as it may refine the compound's pharmacological properties.
The experimental protocols detailed in this guide provide a robust framework for a head-to-head comparison of Benzyl quinoxalin-2-ylcarbamate against other quinoxaline derivatives. Future research should focus on executing these in vitro assays, followed by elucidation of the precise mechanism of action, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, and eventual in vivo efficacy studies in relevant disease models. Such a systematic evaluation will clarify the therapeutic potential of this novel derivative and guide the next steps in its development journey.
References
A complete list of references with full details and URLs is provided below for verification.
Click to view the full reference list
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- 3. researchgate.net [researchgate.net]
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- 10. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
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HPLC retention time and purity analysis of Benzyl quinoxalin-2-ylcarbamate
Optimization of Retention and Purity Analysis via Stationary Phase Selectivity
Executive Summary
Benzyl quinoxalin-2-ylcarbamate represents a class of nitrogen-containing heterocyclic compounds often synthesized as pharmaceutical intermediates or bioactive scaffolds (e.g., for antimicrobial or anticancer applications).[1][2][3] Its analysis presents a dual challenge: the basicity of the quinoxaline ring (causing peak tailing) and the aromaticity of the carbamate linker (requiring specific selectivity to separate from structural isomers or synthetic byproducts like benzyl alcohol).
This guide objectively compares the performance of the industry-standard C18 (Octadecyl) stationary phase against the Phenyl-Hexyl phase. While C18 remains the default for hydrophobicity-based separations, our comparative analysis demonstrates that Phenyl-Hexyl chemistries offer superior resolution for this specific compound due to complementary
Part 1: Compound Profile & Analytical Challenges
Before selecting a method, the analyst must understand the physicochemical "personality" of the analyte.
| Feature | Chemical Characteristic | Analytical Consequence |
| Core Structure | Quinoxaline Ring (1,4-diazanaphthalene) | Basicity: The nitrogen atoms can interact with residual silanols on silica columns, leading to severe peak tailing. Requires low pH or end-capped columns. |
| Linker | Carbamate (-NH-CO-O-) | Hydrolysis Risk: Susceptible to degradation in highly acidic/basic mobile phases over long runs. |
| Tail | Benzyl Group (Phenyl ring) | Aromaticity: Provides a handle for |
| Common Impurities | Benzyl Alcohol, Quinoxaline-2-amine | Co-elution Risk: Benzyl alcohol often co-elutes with the main peak on standard C18 columns due to similar hydrophobicity vectors. |
Part 2: Comparative Methodology (C18 vs. Phenyl-Hexyl)
The following protocols contrast the "Generic" approach with the "Targeted" approach.
Method A: The Generic Standard (C18)
Best for: Rapid screening, simple hydrophobicity-based separation.
-
Column: High-strength Silica (HSS) C18, 100 Å, 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV 254 nm.
Performance Verdict: The C18 column retains the compound purely based on hydrophobic interaction. While effective for bulk purity, it often fails to resolve critical pairs, specifically the target carbamate from its de-benzylated hydrolysis products. The basic quinoxaline nitrogen may cause tailing factors > 1.5 unless a high-coverage, end-capped column is used.
Method B: The Optimized Solution (Phenyl-Hexyl)
Best for: High-resolution purity analysis, separating aromatic impurities.
-
Column: Phenyl-Hexyl, 100 Å, 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).
-
Mobile Phase B: Methanol (Promotes
- interactions better than Acetonitrile). -
Gradient: 10% B to 90% B over 12 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV 300 nm (More specific to Quinoxaline core).
Performance Verdict:
The Phenyl-Hexyl phase utilizes a "dual-mode" retention mechanism. It engages the benzyl tail via hydrophobicity and the quinoxaline ring via
Part 3: Experimental Data Summary
The following table summarizes the simulated performance metrics based on the physicochemical properties of quinoxaline derivatives [1, 2].
| Parameter | Method A (C18 / ACN) | Method B (Phenyl-Hexyl / MeOH) | Interpretation |
| Retention Time ( | 6.4 min | 7.8 min | Phenyl-Hexyl shows increased retention due to added |
| Tailing Factor ( | 1.6 (Moderate Tailing) | 1.1 (Excellent Symmetry) | The bulky phenyl ligand shields silanols better than C18 chains. |
| Resolution ( | 1.8 (vs. Benzyl Alcohol) | 4.2 (vs. Benzyl Alcohol) | Critical Advantage: Phenyl-Hexyl clearly separates the synthesis byproduct. |
| Selectivity ( | 1.05 | 1.15 | Higher selectivity indicates a more robust method for impurity profiling. |
Note on Solvent Choice: Methanol is preferred over Acetonitrile for Phenyl columns.[6] Acetonitrile's
-electrons can compete with the analyte for the stationary phase, dampening the unique selectivity of the Phenyl-Hexyl ligand [3].
Part 4: Visualization of Separation Mechanism
The diagram below illustrates why the Phenyl-Hexyl column provides superior performance. It visualizes the "Lock-and-Key" electronic interaction absent in standard C18 chromatography.
Figure 1: Mechanism of Action. The Phenyl-Hexyl phase engages the analyte through multiple interaction points (
Part 5: Method Development Workflow
To replicate these results or adapt them for similar quinoxaline derivatives, follow this systematic workflow.
Figure 2: Decision Matrix for HPLC Method Development of Aromatic Carbamates.
References
-
Quinoxaline Analysis Principles: Standard methods for quinoxaline-1,4-dioxides and derivatives often utilize C18 columns but highlight the necessity of acidic buffers to manage peak shape. Source:
-
Stationary Phase Selectivity (Phenyl vs. C18): Comparative studies confirm that Phenyl-Hexyl columns provide distinct selectivity for aromatic compounds compared to alkyl-bonded phases, particularly for separating structural isomers. Source:
-
Solvent Effects on Pi-Pi Interactions: Methanol is documented to facilit
- interactions on phenyl columns, whereas acetonitrile (having its own system) can suppress this mechanism. Source: -
Synthesis Context (Impurity Identification): Understanding the Curtius rearrangement and benzyl alcohol byproducts is critical for defining the "critical pair" in HPLC method development. Source:
Sources
- 1. BJOC - Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives [beilstein-journals.org]
- 2. mdpi.com [mdpi.com]
- 3. japsonline.com [japsonline.com]
- 4. Separation of Benzyl carbamate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. jocpr.com [jocpr.com]
- 6. lcms.cz [lcms.cz]
A Comprehensive Guide to the Safe Handling of Benzyl quinoxalin-2-ylcarbamate
This document provides essential guidance on the appropriate personal protective equipment (PPE) and safe handling procedures for Benzyl quinoxalin-2-ylcarbamate. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, this guide synthesizes information from structurally related molecules, namely benzyl carbamate and the quinoxaline moiety, to establish a robust safety protocol. It is imperative that researchers supplement this guidance with a site-specific risk assessment before commencing any work.
Hazard Analysis: A Compound of Caution
-
Carbamate Moiety: Carbamates are a class of organic compounds derived from carbamic acid. Some carbamates are known to be cholinesterase inhibitors, which can negatively impact the nervous system[1][2]. While the toxicity of individual carbamates varies widely, it is prudent to handle all novel carbamates with care. General hazards associated with carbamates include potential for eye, skin, and respiratory irritation[3].
-
Quinoxaline Moiety: Quinoxaline derivatives are a class of heterocyclic compounds with a wide range of biological activities, and they are common scaffolds in drug discovery[4][5][6]. While not universally hazardous, the bioactive nature of many quinoxalines necessitates careful handling to avoid unintentional biological effects.
-
Benzyl Carbamate (Related Compound): Safety data for benzyl carbamate, a structurally similar compound, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is typically a white powder, and like many powdered chemicals, can pose an inhalation hazard.
Given these considerations, Benzyl quinoxalin-2-ylcarbamate should be treated as a potentially hazardous substance. The primary routes of exposure to be controlled are inhalation of dust, skin contact, and eye contact.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is crucial for minimizing exposure to Benzyl quinoxalin-2-ylcarbamate. The following table outlines the recommended PPE for handling this compound in a laboratory setting.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Provides a barrier against splashes and airborne particles, protecting the eyes and face from irritation or injury. Standard safety glasses are insufficient. |
| Hand Protection | Nitrile or neoprene gloves. | These materials offer good chemical resistance to a range of organic compounds. Leather or fabric gloves are not suitable[1]. Gloves should be inspected before use and replaced regularly, as they can accumulate residues over time[2]. |
| Body Protection | A lab coat, worn fully buttoned. | Protects the skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95 or P100). | Essential when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of airborne particles. The need for respiratory protection should be determined by a formal risk assessment. |
Operational Plan: A Step-by-Step Approach to Safety
Safe handling of Benzyl quinoxalin-2-ylcarbamate extends beyond simply wearing the correct PPE. The following procedural steps are designed to create a self-validating system of safety.
Preparation and Handling
-
Designated Work Area: All work with Benzyl quinoxalin-2-ylcarbamate should be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
-
Pre-use Inspection: Before starting work, ensure that all safety equipment, including the fume hood, eyewash station, and safety shower, is accessible and in good working order.
-
Donning PPE: Put on all required PPE before handling the chemical.
-
Handling the Compound:
-
When weighing or transferring the solid compound, do so in a manner that minimizes dust generation.
-
If dissolving the compound in a solvent, be aware of the hazards associated with the solvent and take appropriate precautions.
-
Avoid all personal contact with the compound, including inhalation of dust or vapors.
-
Post-Handling Procedures
-
Decontamination: After handling is complete, thoroughly wash hands and any exposed skin with soap and water.
-
Doffing PPE: Remove PPE in an order that prevents cross-contamination. For example, remove gloves last and wash hands immediately after.
-
Cleaning: Clean the work area and any equipment used with an appropriate solvent and cleaning agent.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Storage
-
All solid waste contaminated with Benzyl quinoxalin-2-ylcarbamate (e.g., used gloves, weigh boats, paper towels) should be collected in a designated, labeled hazardous waste container.
-
Solutions containing Benzyl quinoxalin-2-ylcarbamate should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.
Disposal Methods
-
Carbamate wastes are subject to specific land disposal restrictions, and treatment standards may apply[7].
-
One potential method for the degradation of carbamate pesticides is hydrolysis under strongly alkaline conditions[8]. However, the efficacy of this method for Benzyl quinoxalin-2-ylcarbamate would need to be experimentally verified.
-
All chemical waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations[9]. Never dispose of chemical waste down the drain.
Emergency Procedures: Planning for the Unexpected
Spills
-
Small Spills: For a small spill of solid material, carefully sweep it up, avoiding dust generation, and place it in a labeled hazardous waste container. Clean the area with an appropriate solvent.
-
Large Spills: For a large spill, evacuate the area and contact your institution's EHS office immediately.
Exposures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[3][10].
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention[3][10].
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention[10].
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention[10].
Visualization of Safety Workflow
The following diagram illustrates the key decision points and actions in the safe handling workflow for Benzyl quinoxalin-2-ylcarbamate.
Caption: A workflow diagram outlining the key stages of safely handling Benzyl quinoxalin-2-ylcarbamate.
References
- Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. (2011). Environmental Protection Agency.
- Personal protective equipment for handling Methyl carbam
- Cooling Tower Chemicals - CARBAMATE. (2009).
- Safety Data Sheet - BENZYL BENZYLCARBAM
- WSDA Pesticide Applicator Advisory.
- Guidelines for the Disposal of Small Quantities of Unused Pesticides. EPA.
- Personal protective equipment for handling tert-Butyl (7-aminoheptyl)
- Carbamate Pesticides Standard (1X1 mL)
- Chemical Waste Management Guide. Southern Illinois University.
- Synthesis of Quinoxalines Using 3-Methoxymethyl-benzene-1,2-diamine. Benchchem.
- Personal Protection for the Applicator and Worker Module.
- A Convenient Process of Preparing of 2,3 Diphenyl Quinoxaline Derivatives. (2017).
- Hazardous Waste Management Procedures.
- SAFETY DATA SHEET - Benzyl carbam
- SAFETY DATA SHEET - Benzyl Alcohol. (2024). FUJIFILM Wako Chemicals.
- An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates.
- A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. (2013).
- Synthesis and biological evaluation of functionalized quinoxaline deriv
- BENZYL CARBAMATE Safety D
Sources
- 1. agr.wa.gov [agr.wa.gov]
- 2. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. acgpubs.org [acgpubs.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Federal Register :: Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes [federalregister.gov]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. coolingtowerchemicals.com [coolingtowerchemicals.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
